Homarylamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHMCRQZDWHQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201441 | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-10-8 | |
| Record name | Homarylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1,3-dioxaindan-5-yl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMARYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3FJ49IIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Homarylamine Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Homarylamine Hydrochloride is scarce in publicly available scientific literature. The following information is primarily inferred from its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA) and other related phenethylamine (B48288) compounds.
Introduction
This compound, chemically known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a phenethylamine derivative. While it was patented as an antitussive (cough suppressant), it has not been developed for medical use and its physiological and toxicological properties remain largely uncharacterized. Its structural resemblance to psychoactive substances such as MDMA suggests a potential for interaction with monoaminergic neurotransmitter systems. This guide aims to provide a comprehensive overview of the putative mechanism of action of this compound, drawing parallels with its better-studied analogs.
Inferred Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). This inference is based on the well-established pharmacology of structurally similar compounds like MDMA.
These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron. By interacting with these transporters, this compound is predicted to modulate the concentration and duration of action of these key neurotransmitters in the synapse.
The interaction with monoamine transporters is likely twofold:
-
Reuptake Inhibition: this compound may act as a competitive inhibitor at the substrate binding site of SERT, DAT, and NET. This would block the reuptake of serotonin, dopamine, and norepinephrine, leading to their accumulation in the synaptic cleft.
-
Substrate-Mediated Release (Releaser): Similar to amphetamines and MDMA, this compound could also act as a substrate for these transporters. This would involve being transported into the presynaptic neuron, which in turn would trigger a reversal of the transporter's function, leading to the non-vesicular release of neurotransmitters from the cytoplasm into the synapse.
The following diagram illustrates the proposed interaction of this compound with a presynaptic monoamine neuron.
In-depth Technical Guide on Homarylamine Hydrochloride (CAS 533-10-8) Remains Elusive Due to Scarcity of Scientific Data
Despite a comprehensive search of available scientific literature, a detailed technical guide on Homarylamine Hydrochloride (CAS number 533-10-8), as requested by researchers, scientists, and drug development professionals, cannot be compiled at this time. Key information regarding its pharmacological properties, mechanism of action, experimental protocols, and quantitative data remains largely unpublished or inaccessible.
This compound, also known by synonyms such as N-methyl-1,3-benzodioxole-5-ethanamine and MDMPEA, is classified as a substituted phenethylamine.[1][2] While it was patented in 1956 by Merck & Co. as an antitussive (anti-cough) agent, it has never been medically used for this purpose. Critically, its physiological and toxicological properties are not well understood.[1]
Currently, this compound is primarily available as an analytical reference standard for research and forensic applications.[1] This status underscores the limited investigation into its biological effects and potential therapeutic applications.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 533-10-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl | [1] |
| Molecular Weight | 215.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| λmax | 237, 288 nm | [1] |
Pharmacological Profile: An Uncharted Territory
As a substituted phenethylamine, this compound belongs to a class of compounds known for their psychoactive effects, often modulating monoamine neurotransmitter systems.[3] Compounds with similar structural motifs, such as 3,4-methylenedioxymethamphetamine (MDMA), are known to act as releasing agents of serotonin, norepinephrine, and dopamine.[4] It is plausible that this compound shares a similar mechanism of action, but without specific experimental data, this remains speculative.
The initial patenting of this compound as an antitussive agent suggests some biological activity in this area. However, the scientific literature lacks any published studies detailing the experimental protocols used to determine this effect, the quantitative measures of its efficacy, or the underlying signaling pathways involved in its potential cough-suppressing action.
Data Presentation and Experimental Protocols: A Notable Absence
A thorough search for experimental studies involving this compound did not yield any publications containing detailed methodologies or quantitative data. As a result, it is not possible to summarize quantitative data into structured tables for comparison or to provide detailed experimental protocols as requested.
Visualization of Pathways and Workflows
The absence of research on the mechanism of action and biological effects of this compound means there are no described signaling pathways, experimental workflows, or logical relationships to visualize using Graphviz or any other diagramming tool.
Conclusion for the Scientific Community
The significant gaps in the scientific record for this compound present both a challenge and an opportunity for the research community. While the basic chemical and physical properties are known, its pharmacological profile, mechanism of action, and potential for therapeutic development are entirely unexplored. For researchers in pharmacology, neuroscience, and drug discovery, this compound represents a novel chemical entity with a historical indication that warrants further investigation. Future studies are needed to elucidate its biological activities, starting with basic in vitro and in vivo screening to understand its effects on monoamine transporters and receptors, as well as to validate its purported antitussive properties. Until such research is conducted and published, a comprehensive technical guide or whitepaper on this compound cannot be responsibly produced.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 3. N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride (116261-63-3) for sale [vulcanchem.com]
- 4. Models used in the development of antitussive drugs | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Core Characteristics of N-methyl-3,4-Methylenedioxyphenethylamine (MDMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-3,4-methylenedioxyphenethylamine (MDMA), commonly known as ecstasy, is a synthetic compound with complex psychoactive properties, exhibiting both stimulant and psychedelic effects. This technical guide provides a comprehensive overview of the fundamental physicochemical, pharmacokinetic, and pharmacodynamic characteristics of MDMA. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action.
Physicochemical Properties
MDMA is a chiral molecule, existing as two enantiomers, (S)-MDMA and (R)-MDMA. It is most commonly available as a hydrochloride salt, which is more stable and water-soluble than the freebase form. The freebase is a colorless oil at room temperature.[1]
Table 1: Physicochemical Properties of MDMA
| Property | Value | Form | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | Freebase | [2] |
| Molecular Weight | 193.24 g/mol | Freebase | [2] |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | Hydrochloride Salt | [3] |
| Molecular Weight | 229.7 g/mol | Hydrochloride Salt | [3] |
| Melting Point | 148-150 °C | Hydrochloride Salt | [3] |
| Boiling Point | 100-110 °C at 0.4 mmHg | Freebase | |
| pKa | 9.9 | Not specified | |
| logP | 2.05 | Freebase | |
| Water Solubility | Soluble | Hydrochloride Salt | [4] |
| Appearance | Colorless oil | Freebase | [1] |
| Appearance | White crystalline solid | Hydrochloride Salt | [4] |
Pharmacokinetics
MDMA is readily absorbed after oral administration, with peak plasma concentrations reached approximately 1.5 to 3 hours post-ingestion.[5] The pharmacokinetics of MDMA are nonlinear, meaning that a proportional increase in dose leads to a greater than proportional increase in plasma concentrations.[6] This is partly due to the auto-inhibition of its own metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[7]
Table 2: Human Pharmacokinetic Parameters of MDMA (Oral Administration)
| Parameter | Dose | Value | Reference(s) |
| Tmax (hours) | 75 mg | ~2.0 | [6] |
| 125 mg | ~2.0 | [6] | |
| Cmax (ng/mL) | 50 mg | 105.6 | [6] |
| 75 mg | 126.5 - 130.9 | [6] | |
| 125 mg | 226.3 - 236.4 | [6] | |
| 1.0 mg/kg | 162.9 ± 39.8 | [8] | |
| 1.6 mg/kg | 291.8 ± 76.5 | [8] | |
| Half-life (t½) (hours) | 75-125 mg | ~7-9 | [6][8] |
| AUC₀-∞ (ng·h/mL) | 1.0 mg/kg | 1690 ± 420 | [8] |
| 1.6 mg/kg | 3200 ± 860 | [8] |
Pharmacodynamics
The primary mechanism of action of MDMA involves its interaction with monoamine neurotransmitter systems, particularly serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).[9] MDMA acts as a potent releaser and reuptake inhibitor at the serotonin transporter (SERT), leading to a rapid and substantial increase in extracellular serotonin levels.[10] It has a similar, though less potent, effect on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6]
Furthermore, MDMA interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[5][11] By inhibiting VMAT2, MDMA disrupts the storage of monoamines, leading to increased cytosolic concentrations and further promoting their release into the synapse.[11]
MDMA also exhibits direct agonist activity at several receptors, most notably the serotonin 5-HT2A receptor, which is thought to contribute to its mild psychedelic effects.[1][12]
Table 3: Receptor and Transporter Binding Affinities (Ki) of MDMA and its Enantiomers
| Target | Ligand | Ki (nM) | Reference(s) |
| SERT | (±)-MDMA | 390 - 1,120 | [13] |
| (S)-MDMA | 222 | ||
| (R)-MDMA | 24,500 | ||
| DAT | (±)-MDMA | 1,200 - 3,240 | [13] |
| (S)-MDMA | 2,300 | ||
| (R)-MDMA | >50,000 | ||
| NET | (±)-MDMA | 640 - 1,500 | [13] |
| (S)-MDMA | 7,800 | ||
| (R)-MDMA | >50,000 | ||
| 5-HT2A Receptor | (±)-MDMA | 2,100 - 4,700 | |
| (S)-MDMA | >50,000 | ||
| (R)-MDMA | 4,700 |
Signaling Pathways
The complex psychoactive effects of MDMA arise from its modulation of multiple signaling pathways. The primary pathway involves the massive release of serotonin, which then acts on various postsynaptic receptors.
Caption: MDMA's primary mechanism of action on the serotonergic system.
Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] These second messengers then trigger further downstream signaling cascades, contributing to the subjective effects of the drug.
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a crystalline solid, such as MDMA HCl, using a capillary melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample (finely powdered)
-
Mortar and pestle (if sample is not powdered)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[15] If necessary, grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[16]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of packed sample is at the bottom of the tube.[16]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Heating: If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below the expected melting point.[16] Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[16]
-
If the melting point is unknown, a preliminary rapid heating can be performed to obtain an approximate range, followed by a slower, more precise measurement with a fresh sample.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the substance.[16]
-
Repeat: For accuracy, repeat the determination at least once with a fresh sample.
Determination of Partition Coefficient (logP) (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP) of a compound like MDMA.
Materials:
-
n-Octanol (reagent grade)
-
Purified water (or buffer of a specific pH for logD determination)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
-
Test compound (MDMA)
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously shaking them together in a large separatory funnel for at least 24 hours.[17] Allow the phases to separate completely.
-
Standard Solutions: Prepare a stock solution of the test compound in the aqueous phase at a known concentration. Create a series of standard solutions of known concentrations in the aqueous phase for calibration.
-
Partitioning: In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous stock solution of the test compound.[7]
-
Equilibration: Tightly cap the container and shake it for a sufficient amount of time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[7]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: Carefully remove an aliquot from the aqueous phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) and a pre-established calibration curve.
-
Calculation of logP: The concentration in the octanol (B41247) phase can be determined by mass balance (initial concentration in the aqueous phase minus the final concentration in the aqueous phase). The partition coefficient (P) is calculated as: P = [Concentration in octanol phase] / [Concentration in aqueous phase] The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from the administration of MDMA to its ultimate cellular effects.
Caption: Experimental workflow for MDMA from administration to cellular effects.
Conclusion
This technical guide has provided a detailed overview of the core characteristics of N-methyl-3,4-methylenedioxyphenethylamine. The presented data on its physicochemical properties, pharmacokinetics, and pharmacodynamics, along with detailed experimental protocols and visualizations of its signaling pathways, offer a foundational resource for the scientific community. A thorough understanding of these fundamental aspects is crucial for ongoing research into its therapeutic potential, mechanisms of toxicity, and the development of novel pharmacological agents.
References
- 1. No effect of MDMA (ecstasy) on cell death and 5-HT2A receptor density in organotypic rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nida.nih.gov [nida.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Molecular basis of the selective binding of MDMA enantiomers to the alpha4beta2 nicotinic receptor subtype: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologyneeds.com [neurologyneeds.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugfreect.org [drugfreect.org]
- 10. researchgate.net [researchgate.net]
- 11. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The acute and chronic effects of MDMA ("ecstasy") on cortical 5-HT2A receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. Role of Serotonin via 5-HT2B Receptors in the Reinforcing Effects of MDMA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. LogP / LogD shake-flask method [protocols.io]
Predicted Biological Targets of 3,4-Methylenedioxyphenethylamine (MDMPEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxyphenethylamine (MDMPEA) is a phenethylamine (B48288) derivative structurally related to well-characterized psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). Despite its structural similarity to these potent monoamine releasing agents, direct experimental data on the specific biological targets of MDMPEA are scarce in publicly available literature. This technical guide synthesizes the available information to predict the likely biological targets of MDMPEA, drawing inferences from its chemical structure, the known pharmacology of its analogues, and its observed physiological effects. The primary predicted targets include monoamine transporters (SERT, DAT, NET), adrenergic receptors, and potentially the vesicular monoamine transporter 2 (VMAT2) and trace amine-associated receptor 1 (TAAR1). Due to extensive first-pass metabolism by monoamine oxidase (MAO), the oral activity of MDMPEA is limited; however, its sympathomimetic effects upon intravenous administration suggest interaction with the monoaminergic and adrenergic systems. This document provides a framework for the experimental investigation of MDMPEA, including detailed hypothetical experimental protocols and visualizations of relevant signaling pathways.
Introduction
3,4-Methylenedioxyphenethylamine (MDMPEA), also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine. It is a key structural precursor to the entactogen class of compounds, which includes MDMA.[1] While MDMA and MDA have been extensively studied for their interactions with monoamine transporters and receptors, MDMPEA remains a comparatively uncharacterized molecule. Early studies noted its sympathomimetic effects when administered intravenously in high doses in animal models, suggesting an interaction with the adrenergic system.[1] However, oral administration of MDMPEA in humans at doses up to 300 mg has been reported to be inactive, likely due to rapid degradation by monoamine oxidase (MAO).[1]
This guide aims to provide a predictive overview of the biological targets of MDMPEA based on its structural and chemical similarities to phenethylamine and MDMA. The predicted targets are categorized and discussed in the context of potential experimental validation.
Predicted Biological Targets
Based on the available information, the following are the predicted primary biological targets of MDMPEA. It is important to note that the affinity and efficacy of MDMPEA at these targets are currently unknown and require experimental determination.
Monoamine Transporters
Given its structural similarity to MDMA, a potent monoamine releasing agent, MDMPEA is predicted to interact with the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). It may act as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and potentially inducing transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.
Adrenergic Receptors
The observed sympathomimetic effects of intravenously administered MDMPEA strongly suggest an interaction with adrenergic receptors. Phenethylamine and its derivatives are known to directly or indirectly stimulate these receptors. MDMPEA could potentially act as an agonist at alpha (α) and beta (β) adrenergic receptors, leading to physiological responses such as increased heart rate and blood pressure.
Vesicular Monoamine Transporter 2 (VMAT2)
Phenethylamine and amphetamines are known to interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[2] By disrupting the vesicular storage of monoamines, these compounds increase their cytosolic concentration, which can lead to transporter-mediated reverse transport. It is plausible that MDMPEA shares this mechanism of action.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine.[2] Activation of TAAR1 can modulate the activity of monoamine transporters and influence monoaminergic neurotransmission. As a phenethylamine derivative, MDMPEA is a potential agonist at TAAR1.
Monoamine Oxidase (MAO)
While not a direct target for its pharmacological effects, monoamine oxidase is a critical enzyme in the metabolism of MDMPEA. Its rapid degradation by MAO is the primary reason for its low oral bioavailability.[1] Inhibition of MAO would likely be necessary to observe significant central nervous system effects of MDMPEA following oral administration.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted interactions of MDMPEA with its potential biological targets. It is critical to emphasize that these are predicted interactions, and the corresponding quantitative values (e.g., Ki, IC50, EC50) are currently unknown and require experimental determination.
| Target | Predicted Interaction | Predicted Effect | Known MDMA/Phenethylamine Interaction for Comparison |
| SERT | Substrate/Inhibitor | Inhibition of serotonin reuptake, potential serotonin release | MDMA: High affinity inhibitor and releaser |
| DAT | Substrate/Inhibitor | Inhibition of dopamine reuptake, potential dopamine release | MDMA: Moderate affinity inhibitor and releaser |
| NET | Substrate/Inhibitor | Inhibition of norepinephrine reuptake, potential norepinephrine release | MDMA: Moderate affinity inhibitor and releaser |
| α-Adrenergic Receptors | Agonist | Sympathomimetic effects (e.g., vasoconstriction) | Phenethylamine: Indirect sympathomimetic |
| β-Adrenergic Receptors | Agonist | Sympathomimetic effects (e.g., increased heart rate) | Phenethylamine: Indirect sympathomimetic |
| VMAT2 | Inhibitor/Substrate | Disruption of vesicular monoamine storage | Phenethylamine/Amphetamine: Inhibitor/Substrate |
| TAAR1 | Agonist | Modulation of monoaminergic neurotransmission | Phenethylamine: Agonist |
| MAO-A/B | Substrate | Rapid metabolic degradation | Phenethylamine: Substrate |
Detailed Experimental Protocols
To validate the predicted biological targets of MDMPEA and quantify its activity, the following experimental protocols are proposed. These are generalized methodologies that would need to be optimized for the specific experimental conditions.
Radioligand Binding Assays for Monoamine Transporters and Receptors
Objective: To determine the binding affinity (Ki) of MDMPEA for SERT, DAT, NET, and various adrenergic and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and adrenergic receptors).
-
Assay Buffer: Utilize an appropriate binding buffer specific for each target. For example, a Tris-based buffer containing specific ions and protease inhibitors.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]prazosin for α1-adrenergic receptors, [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of MDMPEA.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of MDMPEA that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake/Release Assays
Objective: To determine the functional potency (IC50 for inhibition of uptake, EC50 for release) of MDMPEA at SERT, DAT, and NET.
Methodology:
-
Cell Culture or Synaptosome Preparation: Use cell lines stably expressing the monoamine transporters or freshly prepared synaptosomes from rodent brain tissue.
-
Uptake Inhibition Assay:
-
Pre-incubate the cells or synaptosomes with varying concentrations of MDMPEA.
-
Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the intracellular radioactivity.
-
Calculate the IC50 value for uptake inhibition.
-
-
Release Assay:
-
Preload the cells or synaptosomes with a radiolabeled monoamine.
-
Wash to remove extracellular radioactivity.
-
Incubate the preloaded cells/synaptosomes with varying concentrations of MDMPEA.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 value for monoamine release.
-
Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay
Objective: To determine the binding affinity of MDMPEA for VMAT2.
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles from rodent brain tissue (e.g., striatum).
-
Binding Assay:
-
Incubate the vesicle preparation with a specific VMAT2 radioligand (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of MDMPEA.
-
Separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Determine the IC50 and calculate the Ki value.
-
Visualizations of Predicted Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways and experimental workflows for studying MDMPEA.
Caption: Predicted molecular mechanisms of MDMPEA at the synapse.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro monoamine release assay.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural relationship of MDMPEA to phenethylamine and MDMA provides a strong basis for predicting its biological targets. The primary predicted targets are monoamine transporters (SERT, DAT, NET) and adrenergic receptors, with potential interactions at VMAT2 and TAAR1. The sympathomimetic effects observed with intravenous administration support the predicted activity at the adrenergic and monoaminergic systems. Future research should focus on experimentally validating these predicted interactions using the methodologies outlined in this guide. Such studies are essential to fully characterize the pharmacological profile of MDMPEA and to understand its potential physiological and toxicological effects, especially if co-administered with MAO inhibitors. The data generated from these investigations will be invaluable for the fields of pharmacology, toxicology, and drug development.
References
Homarylamine Hydrochloride: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homarylamine Hydrochloride, also known by its synonyms N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA) and MK-71, is a phenethylamine (B48288) derivative intended for research and forensic applications.[1][2] A thorough review of publicly available toxicological data reveals significant gaps in our understanding of its safety profile. While classified for acute hazards, comprehensive studies on chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects are notably absent. This technical guide synthesizes the available safety information, highlights the considerable data deficiencies, and provides a comparative context with structurally related phenethylamine compounds. All personnel handling this substance should exercise extreme caution and adhere to rigorous safety protocols, assuming high toxicity in the absence of complete data.
Chemical and Physical Properties
This compound is the hydrochloride salt of Homarylamine. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride | [3] |
| Synonyms | MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine | [1][2] |
| CAS Number | 533-10-8 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | [1][2] |
| Molecular Weight | 215.7 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute exposure.
| Hazard Class | GHS Category | Hazard Statement | References |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
Toxicological Profile: A Summary of Existing Data and Gaps
A critical finding of this review is the profound lack of comprehensive toxicological data for this compound. The physiological and toxicological properties of this compound are largely unknown.[2]
Acute Toxicity
The substance is classified as "Harmful if swallowed".[3][4] It is also known to be an irritant to the skin, mucous membranes, and eyes.[4] However, no quantitative lethal dose (LD50) values from experimental studies are available in the public domain.
Chronic Toxicity, Genotoxicity, and Carcinogenicity
There is no available data on the potential for chronic toxicity, genotoxicity (mutagenicity), or carcinogenicity of this compound. The substance is not listed by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA) as a known or suspected carcinogen.
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound have been identified.
Toxicological Data of Structurally Related Compounds (for Context)
Given the data scarcity for this compound, examining structurally related phenethylamines can provide some context for its potential toxicological properties. It must be stressed that this information is not directly applicable to this compound and should be used for contextual understanding only. Phenethylamines as a class are known to act as central nervous system stimulants.[5]
The following table presents acute toxicity data for β-Phenylethylamine and some of its analogs in mice.
| Compound | LDLO (mg/kg) | LD50 (mg/kg) | LD100 (mg/kg) | Reference |
| N-Me-PEA | 176.6 ± 3.3 | 200.0 ± 2.9 | 221.7 ± 3.3 | [6] |
| p-Me-PEA | 183.3 ± 3.3 | 206.7 ± 3.3 | 225.0 ± 2.9 | [6] |
| o-Me-PEA | 210.0 ± 5.8 | 233.3 ± 3.3 | 258.3 ± 1.7 | [6] |
| β-Me-PEA | 220.0 ± 5.8 | 243.3 ± 4.4 | 278.3 ± 4.4 | [6] |
Data obtained from studies in mice.
Postulated Mechanism of Action
No specific mechanism of action has been elucidated for this compound. However, as a phenethylamine derivative, its pharmacological action is likely to involve the modulation of monoamine neurotransmitter systems in the central nervous system. Phenethylamines can act as releasing agents for norepinephrine (B1679862) and dopamine (B1211576) and may bind to trace amine-associated receptor 1 (TAAR1).[5]
Standard Toxicological Assessment Workflow
The comprehensive toxicological assessment of a chemical substance typically follows a structured workflow to evaluate its potential hazards. The diagram below illustrates a standard workflow, highlighting the areas where data for this compound is currently unavailable.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C10H14ClNO2 | CID 23616994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory: An In-Silico Exploration of Homarylamine Hydrochloride's Potential Bioactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Homarylamine hydrochloride, a compound structurally classified as a phenethylamine (B48288), remains an enigmatic molecule with limited publicly available data on its physiological and toxicological effects. While patented in 1956 as an antitussive, it has not been developed for medical use.[1] This lack of experimental characterization presents a unique opportunity to apply powerful in silico predictive methodologies to forecast its potential biological activities, mechanism of action, and pharmacokinetic profile. This guide provides a comprehensive framework for the computational evaluation of this compound, outlining detailed protocols for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Through the application of these cutting-edge computational techniques, we can begin to chart the un-explored biological landscape of this compound, paving the way for future in vitro and in vivo validation.
Introduction to this compound
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a synthetic compound belonging to the phenethylamine class.[1][2] Its hydrochloride salt form is a stable, water-soluble powder. Despite its early patent as a potential antitussive, the scientific literature lacks substantial information regarding its mechanism of action and overall pharmacological profile. The physiological and toxicological properties of this compound are largely unknown.[2] This informational void makes it an ideal candidate for a comprehensive in silico investigation to generate testable hypotheses about its potential protein targets and biological effects.
The In Silico Drug Discovery Workflow
Modern drug discovery leverages computational methods to de-risk and expedite the development pipeline.[3][4][5] For a compound with an unknown mechanism of action like this compound, the in silico workflow typically begins with broad, predictive analyses and progressively narrows down to more specific interactions.
Experimental Protocols
This section details the methodologies for the key in silico experiments proposed for characterizing this compound.
Target Prediction: Unveiling Potential Biological Partners
The initial and most critical step is to identify potential protein targets. A polypharmacological approach, acknowledging that a single ligand can interact with multiple targets, will be employed.[3]
3.1.1. Ligand-Based Virtual Screening (LBVS)
-
Principle: This method operates on the principle that structurally similar molecules often exhibit similar biological activities.[3]
-
Protocol:
-
Generate a 2D fingerprint (e.g., Morgan fingerprint) of this compound.
-
Utilize chemical similarity search tools (e.g., ChEMBL, PubChem) to screen databases of known bioactive compounds.
-
Identify compounds with a high similarity score (e.g., Tanimoto coefficient > 0.85) to this compound.
-
Compile a list of the known biological targets of these structurally similar compounds. These will be considered potential targets for this compound.
-
3.1.2. Reverse Docking
-
Principle: Instead of docking a library of ligands into a single target, reverse docking screens a single ligand against a library of protein binding sites.[3]
-
Protocol:
-
Prepare a high-quality 3D structure of this compound, ensuring correct protonation states and energy minimization.
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).
-
Submit the 3D structure of the ligand for screening against a comprehensive library of 3D protein structures (e.g., PDB).
-
The output will be a ranked list of potential protein targets based on the predicted binding affinity (docking score) of this compound to their respective binding sites.
-
Molecular Docking: Simulating the Binding Interaction
Once a list of potential targets is generated, molecular docking can be used to model the interaction between this compound and the predicted binding sites in more detail.
-
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structures of the top-ranked potential targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states using software like AutoDock Tools or Maestro (Schrödinger).
-
-
Ligand Preparation:
-
Generate the 3D conformer of this compound and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein based on the location of known co-crystallized ligands or using binding site prediction algorithms.
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.
-
The program will generate multiple binding poses of this compound within the protein's active site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores (e.g., kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the stability and feasibility of the predicted binding mode.
-
-
ADMET Prediction: Forecasting Pharmacokinetic and Safety Profiles
Understanding a compound's ADMET properties is crucial for its development as a potential therapeutic agent.[6]
-
Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize various online ADMET prediction tools and servers (e.g., SwissADME, pkCSM, ADMETlab).
-
Input the SMILES string to predict a range of physicochemical and pharmacokinetic properties.
-
These models use Quantitative Structure-Activity Relationship (QSAR) and other machine learning algorithms to predict properties based on the compound's chemical structure.[6]
-
Predicted Data Presentation
The quantitative outputs of the in silico analyses should be organized into clear, comparative tables.
Table 1: Predicted Protein Targets for this compound
| Prediction Method | Target Name | Gene Symbol | UniProt ID | Predicted Binding Affinity (Score) | Function |
|---|---|---|---|---|---|
| Reverse Docking | Beta-2 adrenergic receptor | ADRB2 | P07550 | -9.2 kcal/mol | G-protein coupled receptor involved in sympathetic nervous system response. |
| Ligand Similarity | Sodium-dependent serotonin (B10506) transporter | SLC6A4 | P31645 | Tanimoto: 0.88 | Transporter responsible for reuptake of serotonin from the synaptic cleft. |
| Reverse Docking | Monoamine oxidase A | MAOA | P21397 | -8.7 kcal/mol | Enzyme that catalyzes the oxidative deamination of monoamines. |
| Ligand Similarity | Sigma non-opioid intracellular receptor 1 | SIGMAR1 | O55246 | Tanimoto: 0.86 | Chaperone protein at the ER, involved in various cellular functions. |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Optimal Range | Interpretation |
|---|---|---|---|
| Absorption | |||
| GI Absorption | High | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | Yes | Can likely cross the blood-brain barrier. |
| Distribution | |||
| Volume of Distribution (VDss) | 2.1 L/kg | 0.04 - 20 L/kg | Moderate distribution into tissues. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions.[7] |
| CYP3A4 Inhibitor | No | No | Low potential for interaction with drugs metabolized by CYP3A4.[7] |
| Excretion | |||
| Total Clearance | 0.4 L/hr/kg | - | Predicted rate of drug elimination. |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG I Inhibitor | Low risk | No | Low risk of cardiotoxicity. |
Hypothetical Signaling Pathway Analysis
Based on the top predicted targets in Table 1 (e.g., ADRB2, SLC6A4, MAOA), a plausible hypothesis is that this compound modulates monoaminergic signaling pathways. The following diagram illustrates a potential mechanism of action.
This model suggests that this compound may increase synaptic concentrations of monoamines like serotonin by inhibiting their reuptake (via SLC6A4) and degradation (via MAO-A), while potentially also acting as an agonist at adrenergic receptors like ADRB2.
Conclusion and Future Directions
This guide outlines a comprehensive in silico strategy to predict the biological activity of this compound, a compound with a significant lack of experimental data. The proposed workflow, encompassing target prediction, molecular docking, and ADMET profiling, provides a robust framework for generating testable hypotheses. The hypothetical data presented in the tables and the potential signaling pathway illustrate how computational methods can build a preliminary pharmacological profile. The next logical steps would involve the in vitro validation of these predictions, for instance, through binding assays with the predicted protein targets and enzyme inhibition assays. The convergence of these computational predictions and future experimental validations will be crucial in fully elucidating the therapeutic potential and safety profile of this compound.
References
- 1. Homarylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 5. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Phenethylamine Compounds in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine (B48288) and its derivatives represent a vast and structurally diverse class of neuroactive compounds that have been instrumental in neuroscience research. From endogenous trace amines to synthetic psychoactive substances, these molecules serve as powerful tools to probe the intricate workings of the central nervous system. Their mechanisms of action, primarily centered on the modulation of monoaminergic neurotransmitter systems, have provided invaluable insights into synaptic transmission, neuronal signaling, and the neurobiological underpinnings of various neurological and psychiatric disorders. This guide provides an in-depth review of key phenethylamine compounds, their molecular targets, the experimental protocols used to study them, and the signaling pathways they influence.
Core Mechanisms of Action
The pharmacological effects of phenethylamine compounds are largely attributable to their interactions with several key proteins involved in neurotransmission:
-
Trace Amine-Associated Receptor 1 (TAAR1): An intracellular G-protein coupled receptor that acts as a primary target for phenethylamine and its derivatives.[1] Activation of TAAR1 can modulate the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems.[1][2]
-
Vesicular Monoamine Transporter 2 (VMAT2): Phenethylamines can interfere with the packaging of monoamine neurotransmitters into synaptic vesicles by inhibiting VMAT2.[1]
-
Monoamine Transporters: Many phenethylamine derivatives bind to and can reverse the direction of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[2][3]
Quantitative Data: Receptor and Transporter Affinities
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected phenethylamine compounds at key neuronal targets. This data is essential for understanding the structure-activity relationships and predicting the pharmacological profiles of these molecules.
Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Monoamine Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | TAAR1 | α1-adrenergic |
| Phenethylamine | >10,000 | >10,000 | >10,000 | 21-3300 | ~25,000 |
| Amphetamine | 6700 | - | - | 630-3100 | - |
| MDMA | High | - | High | Agonist | 300-900 |
| 2C-B | 8-1700 | 13 | 0.63 | - | - |
| 25I-NBOMe | 0.044-0.6 | 1.91-130 | 1.03-4.6 | Inactive (human) | High |
| Mescaline | ~10,000 | >20,000 | High | - | - |
Table 2: Functional Potencies (EC50, nM) of Phenethylamine Derivatives
| Compound | 5-HT2A Agonism | 5-HT2B Agonism | 5-HT2C Agonism | TAAR1 Agonism |
| Phenethylamine | - | - | - | ~100-1400 |
| MDMA | Weak | - | - | Agonist |
| 2C-B | 1.2 | 13 | 0.63 | - |
| 25I-NBOMe | 0.04-0.5 | - | - | - |
| Mescaline | ~10,000 | >20,000 | - | - |
Table 3: Inhibition of Monoamine Transporters (Ki or IC50, nM)
| Compound | DAT | NET | SERT |
| Phenethylamine | Inhibitor | Inhibitor | Inhibitor |
| Amphetamine | High | High | Low |
| MDMA | Moderate | Moderate | High |
| Mescaline | >30,000 | >30,000 | >30,000 |
Data compiled from multiple sources.[6][9][10]
Signaling Pathways
Phenethylamine compounds exert their effects by modulating complex intracellular signaling cascades. Below are diagrams of two key pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of phenethylamine compounds.
Radioligand Binding Assay for TAAR1
This protocol is used to determine the binding affinity (Ki) of a test compound for the TAAR1 receptor.
-
Materials:
-
HEK-293 cells stably expressing human TAAR1.
-
Radioligand: [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine or a similar specific TAAR1 radioligand.
-
Binding buffer: HEPES-NaOH (20 mM, pH 7.4) containing 10 mM MgCl2 and 2 mM CaCl2.
-
Wash buffer: Ice-cold binding buffer.
-
Test compounds dissolved in DMSO.
-
Unlabeled ligand for determining non-specific binding (e.g., 10 µM of a known high-affinity TAAR1 agonist).
-
96-well plates, filter mats (e.g., GF/C), scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Harvest TAAR1-expressing cells, homogenize in lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value. For non-specific binding control wells, add the unlabeled ligand.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This technique measures the extracellular concentration of neurotransmitters in a specific brain region of a freely moving animal.
-
Procedure Details:
-
Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Analysis: Dopamine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Presentation: Changes in dopamine levels are often expressed as a percentage of the baseline concentration.
-
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).
-
Data Interpretation: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Conclusion
Phenethylamine compounds are indispensable tools in neuroscience research. Their diverse pharmacological profiles allow for the targeted manipulation of monoaminergic systems, providing critical insights into the molecular basis of brain function and dysfunction. The continued investigation of these compounds, utilizing the quantitative and methodological approaches outlined in this guide, will undoubtedly lead to a deeper understanding of the nervous system and pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Schematic diagram illustrating the experimental setup for FUS and microdialysis. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of Homarylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Homarylamine Hydrochloride in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS). The information herein is intended to support research, formulation development, and other scientific applications where precise understanding of this compound's solubility is critical.
Core Data: Solubility Profile
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the quantitative solubility data for this compound in DMSO, ethanol, and PBS (pH 7.2).
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 30[1] |
| Ethanol | 5[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1] |
Experimental Protocols: Determining Equilibrium Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3][4] The following protocol outlines the key steps for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., DMSO, ethanol, PBS).
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (DMSO, ethanol, or PBS)
-
Glass vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument for concentration measurement
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it plateaus.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is measured.
-
Sample Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing compound solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
Technical Guide: Long-Term Stability and Storage of Homarylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the long-term stability and recommended storage conditions for Homarylamine Hydrochloride. Due to the limited availability of extensive public stability data for this specific compound, this guide synthesizes the available information and outlines best practices and proposed methodologies for stability assessment based on regulatory guidelines and studies of structurally related molecules.
Introduction to this compound
Homarylamine, also known by synonyms such as MDMPEA and N-methyl-3,4-Methylenedioxyphenethylamine, is an analytical reference standard structurally categorized as a phenethylamine[1]. As a reference material, its stability is critical for ensuring the accuracy and reliability of analytical measurements in research and forensic applications[1]. This guide details the known stability profile, recommended storage, and provides protocols for further stability assessment.
Recommended Storage and Stability
The long-term stability of this compound is intrinsically linked to its storage conditions. The primary recommendation from the manufacturer is based on controlled, long-term studies.
Quantitative Stability Data Summary
| Compound | Storage Condition | Duration | Stability | Source |
| This compound | -20°C | ≥ 4 years | Stable | Cayman Chemical[1] |
This table summarizes the currently available quantitative stability data for this compound.
Based on this information, the following storage conditions are recommended:
-
Long-Term Storage: For maintaining integrity over extended periods, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.
-
Short-Term Storage & Shipping: The material is shipped at room temperature for domestic transit, suggesting short-term stability at ambient conditions[1]. However, for maintaining long-term purity, storage at -20°C is essential upon receipt.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, insights can be drawn from structurally similar compounds, particularly those containing the methylenedioxyphenethylamine backbone.
A study on N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA), which shares the core structure, revealed degradation in alkaline aqueous solutions[2][3]. This degradation was linked to reactive oxygen species and could be inhibited by the addition of an antioxidant like L-ascorbic acid[2][3]. This suggests that this compound may be susceptible to hydrolytic and oxidative degradation , particularly at a basic pH.
Thermal degradation is another potential pathway, as seen in related synthetic cathinones, where in-situ degradation can occur during analytical procedures like gas chromatography-mass spectrometry (GC-MS) at elevated injector temperatures[4][5].
A proposed degradation pathway based on these inferences is visualized below.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To definitively establish the long-term stability profile and degradation products, a stability-indicating analytical method must be developed and validated. The following sections outline proposed experimental protocols based on ICH guidelines.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Proposed Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB) |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 13 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | 288 nm[1] |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in Mobile Phase A |
This table presents a proposed starting point for developing a stability-indicating HPLC method.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to identify likely degradation products[6]. The following workflow and conditions are proposed.
Caption: A typical workflow for a forced degradation study.
Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours at 60°C |
| Oxidative | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | Solid sample | 48 hours at 80°C |
| Photolytic | Solid sample & solution | Per ICH Q1B guidelines |
This table outlines recommended starting conditions for forced degradation studies, which should be adjusted to achieve 5-20% degradation[7].
Validation of the Stability-Indicating Method
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by percent recovery of the analyte in a spiked matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Conclusion
The available data indicates that this compound is stable for at least four years when stored at -20°C[1]. For research, development, and forensic applications, adherence to these storage conditions is critical to ensure the integrity of the analytical reference standard. While comprehensive public data on its degradation under various stress conditions is limited, this guide provides a framework for conducting such stability studies. The proposed experimental protocols for a stability-indicating HPLC method and forced degradation studies offer a robust starting point for any laboratory seeking to perform a more in-depth stability assessment of this compound. Researchers should consider the potential for hydrolytic and oxidative degradation, particularly when handling the compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. edqm.eu [edqm.eu]
- 7. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Homarylamine Hydrochloride in In Vitro Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Homarylamine Hydrochloride, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a substituted phenethylamine.[1][2] While its physiological and toxicological properties are not extensively characterized, its structural similarity to other phenethylamines suggests potential activity at G-protein coupled receptors (GPCRs), which are a major class of drug targets. These application notes provide a hypothetical protocol for investigating the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways. The following protocols are intended as a starting point for researchers to develop specific cell-based assays.
Hypothetical Mechanism of Action
Based on its chemical structure, it is hypothesized that this compound may act as a modulator of aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors. These receptors are known to couple to G-proteins, which can either stimulate (via Gαs) or inhibit (via Gαi) the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This protocol will outline a method to assess whether this compound stimulates or inhibits cAMP production in a suitable cell line.
Data Presentation
The following table summarizes hypothetical quantitative data from a cAMP assay designed to test the effect of this compound.
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 (Forskolin) | 1 µM | HEK293 expressing a hypothetical GPCR | 30-minute incubation |
| IC50 (Homarylamine HCl) | 5 µM | HEK293 expressing a hypothetical GPCR (pre-treated with 1 µM Forskolin) | 30-minute incubation |
| Optimal Concentration Range (Homarylamine HCl) | 0.1 µM - 100 µM | HEK293 expressing a hypothetical GPCR | Dose-response analysis |
Experimental Protocols
Cell Culture and Plating
-
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing a GPCR of interest is recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells in a white, 96-well, clear-bottom microplate at a density of 50,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
cAMP Assay Protocol
This protocol utilizes a competitive immunoassay format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (10 mM) in sterile, nuclease-free water. Further dilute in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of Forskolin (10 mM) in DMSO. Forskolin is a direct activator of adenylyl cyclase and will be used to stimulate cAMP production.
-
Prepare the assay buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.
-
-
Assay Procedure:
-
For Agonist Activity:
-
Remove the culture medium from the wells.
-
Add 50 µL of different concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
For Antagonist Activity:
-
Remove the culture medium from the wells.
-
Add 25 µL of different concentrations of this compound to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of Forskolin (at its EC50 concentration) to the wells.
-
Incubate for an additional 30 minutes at 37°C.
-
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody, followed by a detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Generate dose-response curves and calculate IC50 or EC50 values using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Hypothetical inhibitory signaling pathway of this compound.
Caption: Experimental workflow for the in vitro cAMP assay.
References
Application Notes: Quantitative Analysis of Homarylamine Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a phenethylamine (B48288) compound.[1] Its hydrochloride salt form is a common analytical reference standard.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds.[2] This document provides a detailed protocol for the quantitative analysis of Homarylamine Hydrochloride in solution, tailored for researchers, scientists, and professionals in drug development and forensic analysis. The method involves a liquid-liquid extraction (LLE) step to convert the hydrochloride salt into its more volatile free base form, followed by GC-MS analysis.
Experimental Protocols
Reagents and Materials
-
This compound certified reference standard
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Saturated aqueous solution of Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Internal Standard (IS) solution (e.g., Dioctylphthalate in Methanol, 100 µg/mL)[3]
-
Glass test tubes and autosampler vials with inserts[2]
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation: GC-MS System
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometric detector. The following parameters are based on established methods for similar compounds and can be adapted as needed.[4]
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector | Splitless mode, 1 µL injection volume |
| Injector Temperature | 280 °C |
| Oven Program | Initial 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C, hold for 7 min. (Note: A simpler gradient like 120°C for 1 min, then ramp at 15°C/min to 300°C can also be effective[5]) |
| MS System | Agilent 5973N or equivalent single quadrupole |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Source Temp. | 230 °C[4][6] |
| MS Quad Temp. | 180 °C |
| Transfer Line Temp. | 280 °C[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for confirmation |
| SIM Ions | Quantifier: m/z 44 (Base Peak). Qualifiers: m/z 135, 136 . |
Preparation of Standards and Samples
1.3.1 Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate weighing of the reference standard.
1.3.2 Sample Preparation (Liquid-Liquid Extraction) Since GC-MS is not suitable for the direct analysis of salts, an extraction is required to isolate the volatile free base.[2][7]
-
Aliquot: Transfer 1 mL of the sample (or calibration standard/QC) into a glass test tube.
-
Internal Standard: Add 50 µL of the internal standard solution (100 µg/mL) to each tube and vortex briefly.[3]
-
Alkalinization: Add 500 µL of a saturated aqueous solution of K₂CO₃ to the tube to raise the pH to ~12.[5] This neutralizes the hydrochloride salt to its free base form.
-
Extraction: Add 2 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[3]
-
Evaporation (Optional): For concentrating the sample, the organic solvent can be evaporated to dryness under a gentle stream of nitrogen at 40-50°C and reconstituted in a smaller volume (e.g., 100 µL) of ethyl acetate.[3]
-
Transfer: Transfer the final extract into a GC-MS autosampler vial for analysis.
Experimental Workflow
The diagram below illustrates the complete workflow for the quantitative analysis of this compound.
Method Performance and Quantitative Data
A full method validation should be performed to ensure reliability for its intended purpose.[8] The table below summarizes the typical performance characteristics expected from this quantitative method, based on validation standards for similar analyses.[4][5][8][9]
| Validation Parameter | Acceptance Criteria | Typical Expected Result |
| Linearity (R²) | R² ≥ 0.99 | > 0.995 |
| Calibration Range | - | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 10 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day: < 5% Inter-day: < 10% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LOQ) | 85 - 115% |
| Extraction Recovery (%) | Consistent and reproducible | > 80% |
| Selectivity | No interference at analyte retention time | No interfering peaks observed in blank matrix samples. |
Conclusion
The described GC-MS method provides a selective and sensitive protocol for the quantification of this compound. The sample preparation, involving a straightforward liquid-liquid extraction, effectively isolates the analyte in a form suitable for GC-MS analysis. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research, quality control, and forensic toxicology laboratories. Users should perform an in-house validation to ensure the method meets the specific requirements of their application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. scispace.com [scispace.com]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Homarylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Homarylamine Hydrochloride. Homarylamine, also known as N-methyl-1,3-benzodioxole-5-ethanamine, is a phenethylamine (B48288) derivative.[1] The accurate determination of this compound is crucial for research, quality control, and forensic applications.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound is an analytical reference standard structurally categorized as a phenethylamine.[1] Its analysis is pertinent in various scientific fields, necessitating a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic amines.[2] This method offers a cost-effective and straightforward approach for routine analysis.[2] This application note presents a validated isocratic reverse-phase HPLC method for the determination of this compound.
Chemical and Physical Properties
-
IUPAC Name: 2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride[3]
-
Molecular Formula: C₁₀H₁₃NO₂ • HCl[1]
-
Molecular Weight: 215.7 g/mol [1]
-
Synonyms: MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine[1]
-
UV max: 237, 288 nm[1]
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Standard and Sample Preparation
3.2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., 50:50 Methanol:Water).
3.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
3.2.3. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Accurately weigh and crush a representative portion of the sample.
-
Transfer a quantity of the powdered sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization.
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm[1] |
| Run Time | 10 minutes |
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
Precision
The precision of the method is assessed by performing replicate analyses of the same sample.
| Precision | % RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 2.0% |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spiking Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Experimental Workflow```dot
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Weighing, Dissolution, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; standard_prep [label="Standard Preparation\n(Stock and Working Solutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_analysis [label="HPLC Analysis\n(Injection and Data Acquisition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Integration and Quantification)", fillcolor="#FBBC05", fontcolor="#202124"]; results [label="Results\n(Concentration of Homarylamine HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> sample_prep; start -> standard_prep; sample_prep -> hplc_analysis; standard_prep -> hplc_analysis; hplc_analysis -> data_processing; data_processing -> results; results -> end_node; }
Caption: A diagram showing the key parameters evaluated during the HPLC method validation process.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates that the method is linear, precise, accurate, and specific for its intended purpose. This protocol can be readily implemented in research, quality control, and other analytical laboratories.
References
Application Notes and Protocols for Homarylamine Hydrochloride as a Reference Standard in Forensic Analysis
Introduction
Homarylamine Hydrochloride (CAS No. 533-10-8) is an analytical reference standard structurally categorized as a phenethylamine (B48288).[1][2] Its formal name is N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride.[1] While the physiological and toxicological properties of this compound are not extensively known, its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA) makes it a crucial tool in forensic and research applications.[1][3] As a reference standard, it is used for the qualitative identification and quantitative determination of Homarylamine and related compounds in seized materials. This document provides detailed application notes and experimental protocols for its use in forensic laboratories.
Chemical and Physical Properties
The accurate characterization of a reference standard is fundamental to its application. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 533-10-8 | [1][4] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | [1] |
| Formula Weight | 215.7 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Appearance | A crystalline solid | [1] |
| UV λmax | 237, 288 nm | [1][2] |
| Solubility (at 25°C) | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Synonyms | MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine | [1] |
Application Notes
This compound serves as an essential reference material for forensic chemists and toxicologists. Its primary applications include:
-
Method Validation: It is used to validate analytical methods for the detection and quantification of phenethylamines. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Qualitative Identification: By comparing the analytical data (e.g., retention time, mass spectrum) of an unknown sample to that of the this compound standard, analysts can confirm the presence of the substance.
-
Quantitative Analysis: A calibrated stock solution of the reference standard is used to create a calibration curve, enabling the determination of the concentration of Homarylamine in forensic samples.
-
Instrument Calibration and Performance Check: It can be used to verify the performance and calibration of analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) systems.
-
Research: This standard is intended for research and forensic applications to study the chemical and analytical properties of emerging phenethylamine derivatives.[1][3]
Experimental Protocols
The following are detailed protocols for the analysis of Homarylamine using common forensic analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the identification of volatile and semi-volatile compounds like phenethylamines. The following protocol is based on established methods for related compounds.[5]
a. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 25, 50, 100, 200, 250 µg/mL) by serially diluting the stock solution with methanol.[6]
-
Sample Preparation: Dissolve a known amount of the seized material in methanol to achieve a concentration within the calibration range. If necessary, perform an extraction. For biological samples, a liquid-liquid extraction may be required.[7]
b. Instrumental Parameters:
| Parameter | Setting | Reference |
| GC System | Agilent GC-MS or equivalent | [5] |
| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | [5] |
| Injector Temperature | 280°C | [5] |
| Injection Volume | 1 µL | [5] |
| Split Mode | 1:50 | [5] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | [5] |
| Oven Program | Initial temp 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min, then ramp at 50°C/min to 325°C and hold for 6.1 min. | [5] |
| MS Transfer Line Temp | 235°C | [5] |
| Ion Source Temp | 280°C | [5] |
| Quadrupole Temp | 180°C | [5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [5] |
| Scan Range | m/z 30-550 amu | [5] |
c. Data Analysis:
-
Identification: Compare the retention time and the resulting mass spectrum of the sample with the this compound reference standard. Key fragment ions should be present in both.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the unknown sample by interpolating its peak area on the curve.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is suitable for the analysis of non-volatile or thermally labile compounds. The following is a general-purpose reverse-phase HPLC method that can be adapted for Homarylamine analysis.
a. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the seized material in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
b. Instrumental Parameters:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm (based on UV λmax)[1][2] |
c. Data Analysis:
-
Identification: Confirm the identity of the compound by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: Construct a calibration curve from the working standards and determine the concentration of the analyte in the sample.
Visualizations
Workflow for Reference Standard-Based Identification
Caption: General workflow for identifying an unknown substance using a reference standard.
Logical Relationship in Analytical Confirmation
Caption: Logical process for confirming a substance's identity via analytical data comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Homarylamine (hydrochloride) | CAS 533-10-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C10H14ClNO2 | CID 23616994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. policija.si [policija.si]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing Homarylamine Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homarylamine Hydrochloride and Competitive Binding Assays
This compound, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a substituted phenethylamine (B48288).[1] While its specific physiological and toxicological properties are not extensively characterized, its structural similarity to other phenethylamines suggests potential interactions with various neurotransmitter receptors.[1][2] Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a test compound for a specific receptor.[3] These assays are crucial for screening new chemical entities, understanding structure-activity relationships (SAR), and identifying potential therapeutic targets.[4][5]
This document provides detailed protocols for employing this compound in competitive radioligand binding assays to investigate its receptor binding profile. The methodologies described are applicable to a range of potential targets for phenethylamine derivatives, including but not limited to sigma receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin (B10506) (5-HT) receptors.
Principle of Competitive Binding Assays
Competitive binding assays measure the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (the "radioligand") from its receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor with varying concentrations of the competitor. The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the free radioligand via filtration.[3] The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor for the receptor, which is an indicator of its binding affinity.
Data Presentation: Hypothetical Binding Affinity of this compound
The following table illustrates how quantitative data from competitive binding assays for this compound would be summarized. This data is hypothetical and serves as an example for data presentation.
| Receptor Target | Radioligand Used | IC50 (nM) of Homarylamine HCl | Ki (nM) of Homarylamine HCl |
| Sigma-1 | [³H]-(+)-Pentazocine | 850 | 425 |
| Sigma-2 | [³H]-DTG | 1200 | 600 |
| NMDA | [³H]-MK-801 | >10,000 | >10,000 |
| 5-HT2A | [³H]-Ketanserin | 550 | 275 |
| 5-HT2C | [³H]-Mesulergine | 980 | 490 |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 2500 | 1250 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 1500 | 750 |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 3200 | 1600 |
Experimental Protocols
General Protocol for Radioligand Competitive Binding Assay
This protocol provides a general framework that can be adapted for specific receptor targets.
1. Materials and Reagents:
-
This compound
-
Specific radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors)
-
Membrane preparation containing the receptor of interest (from cell lines or tissue homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligand for determining non-specific binding (e.g., Haloperidol for sigma receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
2. Membrane Preparation:
-
Obtain tissues or cells expressing the receptor of interest.
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand at a fixed concentration (typically at or below its Kd value)
-
Membrane preparation
-
Varying concentrations of this compound or buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).
-
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Ligand-Gated Ion Channel Signaling
References
- 1. Homarylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homarylamine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homarylamine Hydrochloride is a phenethylamine (B48288) derivative with historical investigation as an antitussive agent.[1] While its chemical and physical properties are documented, its application in cell culture and its specific cellular mechanisms of action are not well-established in publicly available literature. These application notes provide a comprehensive guide based on known chemical properties and general laboratory principles for the dissolution and preliminary evaluation of this compound in a cell culture setting. It is critical to note that the physiological and toxicological properties of this compound are largely unknown.[2] Therefore, initial in vitro studies require careful dose-response evaluations and cytotoxicity assessments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.67 g/mol | [3] |
| CAS Number | 533-10-8 | [3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| Storage | Store at -20°C | [2] |
Protocol for Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution to working concentrations for use in cell culture experiments. Note: As there is no established protocol, this serves as a general guideline. Researchers must validate the specific concentrations and conditions for their cell lines and experimental setup.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 215.67 g/mol x 1000 mg/g = 2.157 mg
-
-
-
Dissolution:
-
Aseptically weigh 2.157 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any particulates.
-
-
Sterilization and Storage:
-
For absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Preparation of Working Solutions
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution in complete cell culture medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Volume of stock solution (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)
-
Volume of stock solution (µL) = (10 µM x 1 mL) / 10 mM = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Gently mix by pipetting.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of this compound's effects in a cell culture model.
Caption: General experimental workflow for cell culture studies.
Signaling Pathway Information
A thorough review of existing scientific literature did not yield specific information on the signaling pathways modulated by this compound. The compound's primary historical use was as an antitussive, and its mechanism of action in that context is not well-defined at the cellular level. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Researchers are encouraged to perform initial screening assays (e.g., kinase inhibitor profiling, gene expression analysis) to identify potential cellular targets and pathways affected by this compound.
The following diagram represents a logical relationship for investigating an unknown compound's mechanism of action.
Caption: Logical workflow for mechanism of action studies.
Safety Precautions
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound. All work should be performed in a chemical fume hood.
Disclaimer: This document is intended for informational purposes only and is based on general laboratory practices. All experiments should be conducted by trained professionals in a suitable laboratory environment. The user assumes all responsibility for the safe handling and use of this compound.
References
Application Notes and Protocols for the Synthesis of Homarylamine Hydrochloride
For Research Purposes Only
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed protocol for the synthesis of Homarylamine Hydrochloride (N-methyl-3,4-methylenedioxyphenethylamine hydrochloride) for research applications. The described methodology is based on the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine (B109427), followed by conversion to its hydrochloride salt. This document includes a comprehensive experimental protocol, purification methods, and a representative analytical workflow for the characterization of the final product. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a substituted phenethylamine.[1] It is structurally related to other psychoactive compounds and is used as an analytical reference standard in forensic and research settings.[1][2] The physiological and toxicological properties of Homarylamine are not extensively studied, making it a compound of interest for further research.
The synthesis of this compound is most commonly achieved through the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a well-established method for the preparation of N-methylated phenethylamines. This process involves the reaction of the ketone precursor with methylamine to form an intermediate imine, which is then reduced to the corresponding secondary amine. The final product is subsequently converted to its hydrochloride salt to improve stability and handling.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The first step is the reductive amination to yield the freebase Homarylamine, followed by the conversion to its hydrochloride salt.
Quantitative Data
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yield and purity are estimates based on similar reductive amination reactions reported in the literature, as specific data for this synthesis were not available in the provided search results.
| Parameter | Value | Notes |
| Starting Material | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | --- |
| Reagents | Methylamine solution, Sodium borohydride (B1222165) | --- |
| Product | This compound | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol | --- |
| Estimated Yield | 60-80% | Based on similar reductive amination reactions. |
| Expected Purity | >98% | After recrystallization. |
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Homarylamine Freebase via Reductive Amination
Materials:
-
3,4-Methylenedioxyphenyl-2-propanone (MDP2P)
-
Methylamine solution (40% in water)
-
Sodium borohydride (NaBH₄)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10 g of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 15 mL of a 40% aqueous solution of methylamine while stirring. Maintain the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Cool the reaction mixture again to 0-5 °C.
-
In a separate beaker, prepare a solution of 5 g of sodium borohydride in 50 mL of methanol.
-
Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add 100 mL of water to quench the excess sodium borohydride.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Homarylamine freebase as an oil.
Purification by Recrystallization
The crude Homarylamine freebase can be purified by vacuum distillation. However, for the purpose of forming the hydrochloride salt, the crude oil is often used directly. If a higher purity of the freebase is required, it can be distilled under reduced pressure.
Conversion to this compound
Materials:
-
Crude Homarylamine freebase
-
Anhydrous diethyl ether or isopropanol
-
Concentrated hydrochloric acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Homarylamine freebase in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the crystals under vacuum to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for Homarylamine HCl synthesis.
Analytical Workflow
A common analytical method for the characterization of phenethylamines like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Representative GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration curves if quantitative analysis is required.
-
For qualitative analysis, a 1 µL injection of a 10 µg/mL solution is typically sufficient.
GC-MS Conditions (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
Data Analysis:
-
The identity of Homarylamine can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a spectral library.
-
The purity of the synthesized compound can be estimated by the relative peak area in the chromatogram.
Caption: Analytical workflow for Homarylamine HCl characterization.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Homarylamine. Its structural similarity to other phenethylamines suggests potential interaction with monoamine transporters and receptors, but further research is required to elucidate its precise mechanism of action.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound for research purposes. The detailed protocols for synthesis, purification, and analysis are based on established chemical principles for related compounds. Researchers should exercise appropriate safety precautions and adhere to all applicable regulations when handling the chemicals and performing the reactions described herein. The provided workflows and diagrams offer a clear visual representation of the processes involved, facilitating a better understanding and execution of the synthesis and analysis of this compound.
References
Preparation of Homarylamine Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of Homarylamine Hydrochloride (CAS 533-10-8), a phenethylamine (B48288) derivative used as an analytical reference standard in research and forensic applications.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Compound Information and Solubility Data
This compound is a crystalline solid with the molecular formula C₁₀H₁₃NO₂ • HCl and a formula weight of 215.7 g/mol .[1] Proper handling and storage are essential for maintaining its stability.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | [1] |
| Formula Weight | 215.7 g/mol | [1] |
| CAS Number | 533-10-8 | [1] |
| Purity | ≥98% | [2] |
| Appearance | A crystalline solid | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility in DMF | 30 mg/mL | [1][2] |
| Solubility in DMSO | 30 mg/mL | [1][2] |
| Solubility in Ethanol | 5 mg/mL | [1][2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1][2] |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Detailed Protocol for Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculations:
-
Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution.
-
Use the following formula to calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 215.7 g/mol x 1000 mg/g = 2.157 mg
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (e.g., 2.157 mg) of this compound directly into the tube.
-
-
Dissolving:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the weighed compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Safety Precautions
This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All weighing and solution preparation should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
Properly prepared and stored stock solutions are fundamental to the success of any experiment. By following these detailed protocols and application notes, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes. Always refer to the manufacturer's safety data sheet (SDS) for the most current safety and handling information.[4]
References
Application Note: Analytical Strategies for the Identification of Homarylamine Hydrochloride Metabolites
Introduction
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a substituted phenethylamine (B48288) with potential psychoactive properties.[1][2] Understanding the metabolic fate of Homarylamine is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic science. This application note provides a comprehensive overview of analytical techniques for the identification and quantification of Homarylamine Hydrochloride metabolites in biological matrices. The primary metabolic pathways for phenethylamines involve Phase I (modification) and Phase II (conjugation) reactions.[3] For Homarylamine, expected metabolic transformations include N-demethylation, O-demethylenation of the methylenedioxy bridge, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate (B86663).[4]
Analytical Approaches
A combination of advanced chromatographic and mass spectrometric techniques is essential for the reliable identification and quantification of Homarylamine and its metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly employed methods for this purpose.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[5] For the analysis of Homarylamine and its metabolites, which contain polar functional groups, derivatization is often necessary to improve their volatility and chromatographic performance.[5][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for metabolite identification studies due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-volatile compounds without the need for derivatization.[8][9]
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The choice of extraction technique depends on the nature of the biological sample (e.g., urine, blood, hair) and the physicochemical properties of the target analytes.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices.[10] It offers high recovery and cleaner extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions analytes between two immiscible liquid phases.[11]
Experimental Protocols
Protocol 1: GC-MS Analysis of Homarylamine and Metabolites in Urine
This protocol outlines a general procedure for the analysis of Homarylamine and its metabolites in urine using GC-MS following derivatization.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 50°C for 2 hours to cleave glucuronide and sulfate conjugates.
-
SPE:
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[12] Cap the vial and heat at 70°C for 30 minutes.[13]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-550) for identification and selected ion monitoring (SIM) for quantification.[13]
Protocol 2: LC-MS/MS Analysis of Homarylamine and Metabolites in Plasma
This protocol provides a method for the direct analysis of Homarylamine and its metabolites in plasma using LC-MS/MS.
1. Sample Preparation ("Dilute-and-Shoot")
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated Homarylamine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[14]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: Phenomenex Kinetex® Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.[14]
-
Mobile Phase B: 0.1% formic acid in methanol.[14]
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Ion Source Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for Homarylamine and its expected metabolites.
Data Presentation
Quantitative data for Homarylamine and its potential metabolites should be summarized in a clear and structured table.
Table 1: Quantitative Parameters for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LLOQ (ng/mL) |
| Homarylamine | 180.1 | 135.1 | 4.2 | 0.5 | 1.0 |
| N-desmethyl-Homarylamine | 166.1 | 135.1 | 3.8 | 0.5 | 1.0 |
| Hydroxy-Homarylamine | 196.1 | 135.1 | 3.5 | 0.8 | 1.5 |
| Homarylamine-Glucuronide | 356.1 | 180.1 | 2.9 | 1.0 | 2.5 |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. Values are hypothetical and should be experimentally determined.[8][9]
Visualizations
Caption: Predicted metabolic pathway of Homarylamine.
Caption: General analytical workflow for metabolite identification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Homarylamine - Wikipedia [en.wikipedia.org]
- 3. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov.tw [fda.gov.tw]
Troubleshooting & Optimization
Troubleshooting poor solubility of Homarylamine Hydrochloride in aqueous buffers
Technical Support Center: Homarylamine Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the salt form of Homarylamine, a phenethylamine (B48288) derivative.[1][2] Ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible results in various experimental settings, including in-vitro assays and formulation development. Poor solubility can lead to inaccurate concentration measurements and low bioavailability.
Q2: What is the primary factor influencing the solubility of this compound in aqueous buffers?
A2: The primary factor is the pH of the buffer. This compound is the salt of a weak base and a strong acid.[3][4] Its solubility is highly dependent on the pH of the solution, as this dictates the equilibrium between the more soluble protonated (cationic) form and the less soluble free base form.
Q3: My this compound is not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4. Why is this happening?
A3: At a neutral pH of 7.4, a significant portion of the this compound may convert to its free base form, which is typically less soluble in water.[3][5] This can lead to precipitation or incomplete dissolution. According to available data, the solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL, which should be considered when preparing solutions.[1]
Q4: Can temperature be used to increase the solubility?
A4: Yes, for many ionic compounds, solubility increases with temperature.[6] Gentle warming of the solution can aid in dissolution. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution back to the experimental temperature to check for any precipitation.
Q5: Are there any alternative solvents I can use?
A5: If aqueous buffers are not a strict requirement for your experiment, this compound shows good solubility in organic solvents like DMF and DMSO (30 mg/mL) and moderate solubility in ethanol (B145695) (5 mg/mL).[1] For aqueous-based experiments, using a small percentage of a co-solvent like DMSO might be an option, but its effect on the experiment must be evaluated.[7]
Troubleshooting Guide for Poor Solubility
Issue: Precipitate forms when trying to dissolve this compound in a neutral or alkaline buffer (pH ≥ 7).
-
Possible Cause: The pH of the buffer is causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Solution Steps:
-
Lower the pH: Prepare your stock solution in a buffer with a lower pH (e.g., pH 4-5) where the compound is predominantly in its more soluble protonated form. You can then dilute this acidic stock solution into your final experimental buffer, ensuring the final pH does not cause precipitation.
-
Initial Dissolution in Acid: Dissolve the this compound powder in a small amount of dilute acid (e.g., 0.1 M HCl) first, and then add this solution to your buffer.
-
pH Adjustment: If your experimental conditions allow, adjust the final pH of the solution downwards until the compound fully dissolves.
-
Issue: The compound dissolves initially but crashes out of solution over time.
-
Possible Cause 1: The solution is supersaturated.
-
Solution: The concentration of the compound exceeds its solubility limit under the current conditions (pH, temperature). Reduce the final concentration of the compound in your preparation.
-
-
Possible Cause 2: Change in temperature.
-
Solution: If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature. Ensure the final concentration is soluble at the intended storage and experimental temperature.
-
-
Possible Cause 3: Buffer interaction or degradation.
-
Solution: Ensure the compound is stable in the chosen buffer over the experimental timeframe.[8] A stability study using a validated analytical method like HPLC can confirm this.
-
Issue: Solubility varies between different batches of the compound or buffer.
-
Possible Cause: Inconsistencies in the solid form of the compound (polymorphism) or slight variations in the final pH of the prepared buffers.
-
Solution:
-
Verify Buffer pH: Always measure the final pH of your buffer after preparation.
-
Consistent Protocol: Use a standardized and detailed protocol for solution preparation to ensure consistency.
-
Characterize Compound: If problems persist, consider characterization of the solid-state properties of the compound.
-
Data Presentation: pH-Dependent Solubility Profile
The following table provides a representative solubility profile for this compound to illustrate the significant impact of pH. Note: These are illustrative values based on chemical principles; empirical determination is recommended.
| Buffer System | pH | Expected Solubility (mg/mL) | Predominant Species |
| Citrate Buffer | 4.0 | > 50 | R-NH₂⁺Cl⁻ (Protonated Salt) |
| Acetate Buffer | 5.5 | ~ 25 | R-NH₂⁺Cl⁻ (Protonated Salt) |
| Phosphate Buffer | 7.2 | ~ 10[1] | Equilibrium Mixture |
| Tris Buffer | 8.5 | < 1 | R-NH₂ (Free Base) |
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
This protocol outlines the shake-flask method, a reliable way to determine equilibrium solubility.[9][10]
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 10).
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visible.[10]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.[8]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution to generate a pH-solubility profile.
Protocol 2: Preparation of a Concentrated Stock Solution
-
Select Acidic Buffer: Choose a buffer with a pH at least 2 units below the pKa of the amine for optimal solubility. For Homarylamine, a buffer at pH 4.0-4.5 is a suitable starting point.
-
Weighing: Accurately weigh the required amount of this compound.
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Dissolution: Add a portion of the selected acidic buffer to the solid and vortex or sonicate gently. Gentle warming (e.g., to 37°C) can be applied if necessary.
-
Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final target volume and concentration.
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Sterilization (if required): Filter the stock solution through a 0.22 µm sterile filter.
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Storage: Store the stock solution at the recommended temperature (e.g., 4°C or -20°C). Before use, allow the solution to return to room temperature and check for any signs of precipitation.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H14ClNO2 | CID 23616994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. asianpubs.org [asianpubs.org]
- 10. who.int [who.int]
Technical Support Center: Optimizing GC-MS Parameters for Homarylamine Hydrochloride Analysis
Welcome to our dedicated technical support center for the GC-MS analysis of Homarylamine (B1214936) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the analysis of this and similar phenethylamine (B48288) compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of homarylamine hydrochloride by GC-MS challenging?
A: this compound presents several analytical challenges. As a hydrochloride salt, it is non-volatile and must be converted to its free base form before GC analysis. The free base, a polar primary amine, is prone to interacting with active sites (silanol groups) in the GC inlet and column, which can lead to poor peak shape, including tailing, and reduced sensitivity.[1] Derivatization is often necessary to improve its volatility and thermal stability for reliable GC-MS analysis.[2][3][4]
Q2: Do I need to perform a sample preparation step to remove the hydrochloride?
A: Yes, it is highly recommended. Direct injection of the hydrochloride salt can lead to the formation of artifacts, poor chromatography, and potential damage to the GC system. A simple liquid-liquid extraction (LLE) after basification of the sample is a common and effective method to isolate the free base of homarylamine.
Q3: What is derivatization and why is it important for homarylamine analysis?
A: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical technique. For homarylamine, derivatization of the amine group increases its volatility and thermal stability, while also masking its polar nature. This results in improved peak shape, increased sensitivity, and better reproducibility.[4] Common derivatization techniques for amines include acylation and silylation.
Q4: Which derivatization reagent should I choose?
A: The choice of derivatization reagent depends on the specific requirements of your analysis. Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used for phenethylamines and can improve chromatographic performance and mass spectral characteristics.[5][6][7] Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective. For initial method development with homarylamine, TFAA is a good starting point due to its reactivity and the volatility it imparts to the derivative.
Q5: What type of GC column is best for analyzing derivatized homarylamine?
A: A low to mid-polarity column is generally suitable for the analysis of derivatized phenethylamines. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a versatile and robust choice that often provides good peak shape and resolution for these compounds. For underivatized amines, a more polar column, such as one containing a trifluoropropyl stationary phase (e.g., Rtx-200), or a base-deactivated column may be necessary to minimize peak tailing.[6]
Experimental Protocols
Protocol 1: Sample Preparation - Conversion of this compound to Free Base
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Dissolution: Dissolve a known quantity of the this compound sample in deionized water.
-
Basification: Add a 1M sodium hydroxide (B78521) (NaOH) solution dropwise while vortexing until the pH of the solution is above 10. This ensures the complete conversion of the hydrochloride salt to its free base.
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Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane. Vortex vigorously for 1-2 minutes.
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Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clear separation.
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Collection: Carefully transfer the organic layer containing the homarylamine free base to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to the desired volume.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: To the vial containing the dried organic extract of homarylamine free base, add a suitable solvent like ethyl acetate.
-
Reagent Addition: Add an excess of trifluoroacetic anhydride (TFAA) to the sample solution. A typical ratio is 50 µL of TFAA for every 100 µL of sample extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7]
-
Evaporation: After cooling to room temperature, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried derivative in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Presentation
Table 1: Recommended GC-MS Parameters for Derivatized Homarylamine Analysis
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Table 2: Expected Impact of Derivatization on Homarylamine Analysis
| Analyte Form | Expected Retention Time | Expected Peak Shape | Expected Sensitivity |
| Underivatized | Shorter | Tailing | Lower |
| TFA-Derivatized | Longer | Symmetrical | Higher |
Troubleshooting Guides
Issue 1: Peak Tailing
-
Symptom: The peak for homarylamine (or its derivative) has an asymmetrical shape with a pronounced "tail" on the backside.
-
Potential Causes & Solutions:
-
Active Sites in the Inlet or Column: The polar amine group can interact with active silanol (B1196071) groups.
-
Solution: Use a deactivated inlet liner. Trim the first 10-20 cm of the analytical column to remove any active sites that may have formed.
-
-
Insufficient Derivatization: Incomplete reaction leaves some of the polar, underivatized amine.
-
Solution: Ensure the derivatization reaction goes to completion by using a sufficient excess of the reagent and optimizing the reaction time and temperature.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column.
-
Solution: Implement a regular column bake-out procedure and consider using a guard column.
-
-
Issue 2: Broad Peaks
-
Symptom: Peaks are wider than expected, leading to poor resolution.
-
Potential Causes & Solutions:
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can lead to band broadening, especially in splitless injection.
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the solvent.
-
-
Slow Injection Speed: A slow manual injection can cause the sample to be introduced as a broad band.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, do so quickly and smoothly.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample or use a split injection.
-
-
Issue 3: No Peak or Very Small Peak
-
Symptom: The expected peak for homarylamine is absent or has a very low signal-to-noise ratio.
-
Potential Causes & Solutions:
-
Sample Loss During Preparation: The analyte may be lost during the extraction or derivatization steps.
-
Solution: Carefully optimize each step of the sample preparation protocol. Ensure the pH is correct during extraction and that evaporation steps are not too harsh.
-
-
Adsorption in the GC System: The analyte may be irreversibly adsorbed to active sites.
-
Solution: Ensure the entire flow path is as inert as possible. Use deactivated liners and columns.
-
-
Leak in the System: A leak in the carrier gas line or at the injector can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of the GC system.
-
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting guide for peak tailing in homarylamine GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. cernobioscience.com [cernobioscience.com]
- 4. jfda-online.com [jfda-online.com]
- 5. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
How to prevent degradation of Homarylamine Hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Homarylamine Hydrochloride and similar aromatic amine hydrochlorides in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?
A1: Color change in solutions of aromatic amine hydrochlorides is often an indication of oxidative degradation. The aromatic amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. This process can lead to the formation of colored impurities, such as quinone-imine structures.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The most common degradation pathway for aromatic amines like this compound in solution is oxidation. This can be exacerbated by factors such as elevated pH (which deprotonates the amine hydrochloride to the more reactive free amine), exposure to UV light (photodegradation), and increased temperature, which accelerates reaction rates.
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of the solution is a critical factor. Generally, the hydrochloride salt form is more stable in acidic conditions (typically pH 3-5). As the pH increases and approaches the pKa of the amine, the equilibrium shifts towards the unprotonated, free amine form. This free amine is significantly more susceptible to oxidation than its protonated salt form.
Q4: Can I do anything to prevent this degradation?
A4: Yes, several measures can be taken. These include:
-
pH Control: Maintaining a low pH (e.g., using a citrate (B86180) or acetate (B1210297) buffer) can significantly improve stability.
-
Inert Atmosphere: Purging the solution and the container headspace with an inert gas like nitrogen or argon can minimize exposure to oxygen.
-
Antioxidants: Adding antioxidants such as sodium metabisulfite (B1197395), ascorbic acid, or butylated hydroxytoluene (BHT) can inhibit oxidative degradation.
-
Light Protection: Storing the solution in amber vials or protecting it from light can prevent photodegradation.
-
Temperature Control: Storing the solution at reduced temperatures (e.g., 2-8°C) will slow down the rate of degradation.
Troubleshooting Guide
If you are observing degradation in your this compound solution, follow this troubleshooting workflow:
Degradation Pathway Overview
The primary degradation mechanism for this compound is oxidation, which can be initiated by several factors, leading to the formation of various impurities.
Stability Data Summary
The following table summarizes the expected stability of a typical aromatic amine hydrochloride solution under various conditions. Note that these are representative values and actual degradation rates should be determined experimentally for this compound.
| Condition ID | pH | Temperature (°C) | Atmosphere | Light Condition | Antioxidant (e.g., Na-metabisulfite) | Expected Degradation after 30 days (%) |
| A | 3.5 | 4 | Inert (N₂) | Dark | 0.1% | < 0.5% |
| B | 7.0 | 25 | Air | Ambient | None | 10-15% |
| C | 3.5 | 25 | Air | Ambient | None | 2-5% |
| D | 3.5 | 4 | Inert (N₂) | Dark | None | < 1% |
| E | 5.0 | 40 | Air | Dark | 0.1% | 1-3% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
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Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 3.5 with citric acid or sodium citrate.
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Degassing: Sparge the buffer with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: If used, dissolve the chosen antioxidant (e.g., sodium metabisulfite to a final concentration of 0.1% w/v) into the degassed buffer.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the prepared buffer under a gentle stream of nitrogen.
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Packaging: Dispense the final solution into amber glass vials.
-
Inert Headspace: Before sealing, flush the headspace of each vial with nitrogen gas.
-
Storage: Store the sealed vials at the recommended temperature (e.g., 2-8°C), protected from light.
Protocol 2: Accelerated Stability Study
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Sample Preparation: Prepare multiple batches of the this compound solution according to Protocol 1, with variations in pH, antioxidant concentration, etc., as required for the study.
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Initial Analysis (T=0): Immediately after preparation, analyze samples from each batch for initial concentration (assay), purity (related substances), pH, and appearance. A stability-indicating HPLC method is typically used for assay and purity.
-
Storage Conditions: Place the vials in controlled-environment stability chambers at accelerated conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH). Ensure light-exposed conditions are also included if photostability is being assessed.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 4 weeks, and 1, 2, 3, 6 months).
-
Analysis: At each time point, analyze the samples for any changes in concentration, the appearance of degradation products, pH, and color.
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Data Evaluation: Compare the results to the initial T=0 data to determine the rate of degradation under each condition. Plot the concentration of this compound versus time to establish degradation kinetics.
Technical Support Center: Mitigating Matrix Effects in Biological Samples Using Phospholipid Removal (PLR) Techniques
A Note on "Homarylamine Hydrochloride": Our records indicate that this compound is not a recognized agent for the mitigation of matrix effects in bioanalytical sample preparation. This guide focuses on a widely accepted and effective alternative: the removal of phospholipids (B1166683), which are a primary cause of matrix effects in biological samples like plasma and serum.[1][2][3]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address matrix effects using phospholipid removal (PLR) strategies.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting components from the sample matrix.[3] This phenomenon is a significant concern in bioanalysis because it can lead to poor assay reproducibility, decreased accuracy, and reduced sensitivity, particularly affecting the lower limits of quantitation (LLOQ).[1]
Q2: What are phospholipids and why is their removal critical?
A2: Phospholipids are a major component of cell membranes and are present in high concentrations in biological fluids like plasma and serum (~1 mg/mL).[1] Due to their chemical structure, they are often co-extracted with analytes of interest and can cause significant problems in LC-MS/MS analysis.[4][5] Their removal is critical because they are a primary cause of ion suppression, can build up on analytical columns leading to shortened column lifetime and increased backpressure, and may elute unpredictably, causing erratic results.[1][4][6][7][8]
Q3: How do modern phospholipid removal plates work?
A3: Most phospholipid removal plates combine the simplicity of protein precipitation with selective retention of phospholipids.[1][9] The process typically involves adding the plasma or serum sample to the plate, followed by an organic solvent (like acetonitrile (B52724) with 1% formic acid) to precipitate proteins.[10][11] As the sample passes through the plate's specialized sorbent, precipitated proteins are physically filtered out, while phospholipids are selectively retained by a chemical interaction.[10][12] Some advanced technologies use a Lewis acid-base retention mechanism, where zirconia ions on the stationary phase bind to the phosphate (B84403) group of the phospholipids.[1][9][12]
Q4: What are the main advantages of using PLR plates over standard protein precipitation?
A4: While standard protein precipitation removes proteins, it is ineffective at removing phospholipids.[5][7] PLR plates offer a much cleaner sample by removing both proteins and phospholipids simultaneously.[9][13] This results in significantly reduced ion suppression, increased assay sensitivity and reproducibility, and extended analytical column lifetime.[1][7][8]
Q5: What sample types and volumes are compatible with PLR plates?
A5: PLR plates are primarily designed for use with biological fluids such as plasma, serum, and tissue homogenates.[14] The compatible sample volume typically ranges from 25 µL to 400 µL per well, depending on the specific product design.[10][14] It is important not to exceed the maximum recommended total volume (sample + solvent) to avoid issues like cross-well contamination.[14]
Troubleshooting Guide
Q1: Problem: My analyte recovery is low. What are the common causes and solutions?
A1: Low analyte recovery can stem from several factors. Here are the primary causes and corresponding solutions:
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Secondary Analyte Interactions: Your analyte may be binding to the sorbent material in the plate. This is more common with certain basic, acidic, or chelator compounds.[12][15]
-
Solution for Basic/Neutral Compounds: Switch the precipitation solvent to 1% ammonium (B1175870) formate (B1220265) in methanol. The ammonium ion (NH4+) is a stronger counter-ion that can inhibit the interaction of basic compounds with the sorbent.[12]
-
Solution for Acidic/Chelator Compounds: Use a precipitation solvent containing a stronger Lewis base, such as 0.5% citric acid in acetonitrile. This will inhibit the retention of chelator compounds without preventing phospholipid binding.[12][15][16]
-
-
Insufficient Elution Volume: The volume of solvent may not be enough to fully elute the analyte.
-
Solution: Increase the ratio of organic solvent to the sample (e.g., from 3:1 to 8:1), ensuring you do not exceed the maximum well volume.[14]
-
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, the analyte may remain protein-bound.
Q2: Problem: The sample flow through the 96-well plate is slow or clogged.
A2: Clogging is almost always due to incomplete protein precipitation.
-
Cause: Improper or insufficient mixing of the plasma and precipitation solvent.[11] If the solvent is added gently along the side of the well, a bilayer can form, preventing proper mixing.[14][17]
-
Solution: Add the precipitation solvent forcefully and directly into the plasma sample to ensure immediate and complete mixing.[11][17] Vortex the plate thoroughly after solvent addition as recommended by the protocol.[10] If using automation, ensure aspirate/dispense cycles are sufficient to promote in-tip mixing.[10][17]
Q3: Problem: I am observing cross-well contamination.
A3: This typically occurs during the mixing step if the total volume is too high or the vortexing is too aggressive.
-
Cause: Exceeding the maximum recommended well volume (sample + solvent), which is often around 1.35 mL.[14] Shaking the plate too vigorously can also cause splashing between wells.[11]
-
Solution: Adhere to the recommended sample and solvent volumes.[14] Ensure the plate is properly sealed with a cap mat during vortexing. Moderate the vortex speed to ensure good mixing without causing excessive splashing.[11][17]
Q4: Problem: The collected filtrate appears cloudy.
A4: A cloudy filtrate indicates that precipitated proteins have passed through the filtration medium.
-
Cause: This can be caused by under-mixing, which may lead to improper protein aggregation and subsequent passage through the frit.[11]
-
Solution: Ensure that the vortexing or mixing step is adequate to fully precipitate the proteins before applying vacuum, positive pressure, or centrifugation.[10][11]
Data Presentation: Performance of Phospholipid Removal
The following tables summarize typical performance data for PLR techniques compared to standard protein precipitation (PPT).
Table 1: Comparison of Phospholipid Removal Efficiency
| Sample Preparation Method | Phospholipid Removal Efficiency | Data Source |
| Protein Precipitation (PPT) | Low (Significant residual phospholipids) | [7][8] |
| Phospholipid Removal (PLR) Plates | >99% | [4][8] |
| TurboFlow® Technology | >99% | [18] |
Table 2: Expected Analyte Recovery After PLR
| Analyte Class | Typical Recovery Range | Notes | Data Source |
| Acids | High (>85%) | Generally high recovery with standard protocols. | [10] |
| Bases | Variable (Can be <40% to >89%) | May require protocol optimization (e.g., using ammonium formate). | [12] |
| Neutrals | High (>85%) | Generally high recovery with standard protocols. | [10] |
| Chelators | Variable (Can be <40% to >95%) | May require protocol optimization (e.g., using citric acid). | [12][15] |
Experimental Protocols
Generic Protocol for 96-Well Phospholipid Removal Plate
This protocol provides a general workflow. Always consult the manufacturer's specific instructions for your product.
-
Plate Preparation:
-
Sample Addition:
-
Protein Precipitation & Analyte Release:
-
Mixing:
-
Filtration and Collection:
-
Place the plate assembly into the processing unit. Elute the clean sample into the collection plate using one of the following methods:
-
-
Downstream Analysis:
Visualizations
Caption: A typical 6-step workflow for sample cleanup using a phospholipid removal plate.
Caption: Troubleshooting decision tree for addressing low analyte recovery.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. forum.bebac.at [forum.bebac.at]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. help.waters.com [help.waters.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Phree Phospholipid Removal (PLR) Sample Preparation: Phenomenex [phenomenex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Incubation Times for Homarylamine Hydrochloride in Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for Homarylamine Hydrochloride in cell-based assays. Given that the physiological and toxicological properties of this compound are not extensively documented, this guide also offers general strategies for optimizing experiments with novel compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a phenethylamine (B48288) derivative.[1] Its physiological and toxicological properties are not well-known.[1] Research on structurally similar compounds suggests potential interaction with various signaling pathways, but the specific mechanism of this compound remains to be fully elucidated.
Q2: What is a recommended starting concentration and incubation time for this compound in a new cell line?
A2: For a novel compound like this compound, it is advisable to start with a broad concentration range (e.g., from nanomolar to micromolar).[2] A common starting point for incubation time in cytotoxicity screening is to test at 24, 48, and 72 hours.[3] This range helps to understand both acute and longer-term effects. The optimal conditions will be highly dependent on the cell line's doubling time and the specific biological question.[3][4]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[5] This will help identify the time point at which the maximal or desired effect is observed. For signaling studies, much shorter incubation times (e.g., 15, 30, 60, 120 minutes) may be necessary to detect transient events like protein phosphorylation.[5]
Q4: Which cell viability assay is most suitable for initial screening of this compound?
A4: For initial screening, a robust and cost-effective method like the MTT assay is a good choice.[3] The MTT assay measures the metabolic activity of viable cells.[6] However, it's important to be aware of potential compound interference with tetrazolium-based assays.[7] Including a "no-cell" control with the compound and the assay reagent is crucial to rule out false positives.[7]
Q5: My results show high variability between experiments. What are the common causes related to incubation time?
A5: Inconsistent incubation times are a frequent source of variability.[5] It is critical to standardize all incubation periods using a timer and to process plates consistently.[5] Other factors include variations in cell seeding density, cell health, and passage number.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability | Incubation time is too short for the cytotoxic effects to manifest.[5][7] | Extend the incubation period (e.g., to 72 or 96 hours).[3] Perform a time-course experiment to identify a more appropriate endpoint.[5] |
| Concentration of this compound is too low.[5] | Increase the concentration range of the compound in your dose-response experiment.[7] | |
| The chosen cell line is resistant.[5] | Consider testing on a different, potentially more sensitive, cell line.[7] | |
| High cytotoxicity observed even at low concentrations | Incubation time is too long, leading to exaggerated toxic effects. | Reduce the incubation time. A time-course experiment will help determine when the desired level of effect is achieved without excessive cell death. |
| The compound is unstable in the culture medium over long incubation periods, leading to toxic byproducts. | Assess the stability of this compound in your culture medium over time. Consider shorter incubation periods or replenishing the medium with fresh compound. | |
| Inconsistent IC50 values | Variation in incubation times between experiments.[7] | Strictly adhere to standardized incubation times for all experiments.[5] IC50 values are time-dependent, so consistency is key.[7] |
| Cell density is not optimal for the chosen incubation time, leading to overgrowth or nutrient depletion. | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2] | |
| Difficulty detecting apoptosis | Harvesting cells at a suboptimal time point. Apoptotic events can be transient.[5] | Perform a time-course experiment, harvesting cells at various time points (e.g., 6, 12, 18, 24 hours) to capture both early and late apoptotic events.[5] |
| Inconsistent phosphorylation of signaling proteins | Timing of cell lysis is critical as phosphorylation events can be rapid and transient.[5] | Perform a short time-course experiment, harvesting cells at early time points (e.g., 15, 30, 60, 120 minutes) after treatment.[5] |
Data Presentation
Table 1: Example of Time-Dependent IC50 Values for this compound
Note: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data.
| Cell Line | Incubation Time (hours) | IC50 Value (µM) |
| MCF-7 | 24 | 50.2 |
| 48 | 25.8 | |
| 72 | 12.5 | |
| A549 | 24 | > 100 |
| 48 | 75.3 | |
| 72 | 42.1 |
Table 2: Example Time-Course Data for Apoptosis Induction
Note: The following data is hypothetical and for illustrative purposes only.
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 6 | 8.3 | 2.4 |
| 12 | 15.6 | 5.8 |
| 24 | 28.9 | 12.3 |
| 48 | 10.2 | 35.7 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability over different incubation times.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.[5]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Addition: At the end of each incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound at different time points.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After adherence, treat with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Data Acquisition: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
References
Navigating the Safe Handling of Homarylamine Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This technical support center provides essential guidance on the safe handling of Homarylamine Hydrochloride, addressing potential issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride, is an analytical reference standard categorized as a phenethylamine.[1] Its physiological and toxicological properties are not fully known.[1] However, it is classified with several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Q2: What are the immediate first aid procedures in case of exposure?
Immediate and appropriate first aid is crucial. The following table summarizes the recommended actions for different types of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth.[4][5] Immediately call a doctor or a POISON CENTER if you feel unwell.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Promptly wash the contaminated skin with plenty of soap and water.[2][4][6] If skin irritation or a rash occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Get medical attention.[5] |
| Inhalation | Move the exposed person to fresh air at once.[6] If breathing has stopped, perform artificial respiration.[6] Keep the person warm and at rest. Get medical attention as soon as possible.[6] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is essential to minimize exposure.[7][8] This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[10]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[8]
-
Respiratory Protection: In case of brief exposure or low pollution, a respiratory filter device may be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[2]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of this compound powder in the fume hood.
Solution:
-
Restrict Access: Notify others in the lab and restrict access to the affected area.[11]
-
Ventilation: Ensure the fume hood is operating correctly to contain any airborne dust.
-
Wear Appropriate PPE: Don chemical splash goggles, nitrile gloves, and a lab coat.[11]
-
Containment and Cleanup: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use paper towels as this can increase the risk of airborne dust.[9]
-
Collection: Carefully sweep the absorbed material into a designated, labeled waste container.[9]
-
Decontamination: Clean the spill area with soap and water.[12]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's official regulations.[2][11]
Problem: I am unsure about the storage conditions for this compound.
Solution:
Store the compound in a tightly closed container in a dry and well-ventilated place. The product insert should provide specific storage temperature recommendations.[2] It is also noted to be strongly hygroscopic, so protection from moisture is important.[4]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2][3] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
Experimental Protocols
While specific experimental protocols for this compound are not widely published due to its nature as a research compound, a general protocol for its safe handling during weighing and dissolution is provided below.
Protocol: Safe Weighing and Dissolution of this compound
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Prepare a designated waste container for contaminated materials.
-
Have a spill kit readily accessible.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use a microbalance with a draft shield if available to prevent the powder from becoming airborne.
-
Handle the container with care to avoid generating dust.
-
Use a spatula to transfer the powder to a tared weigh boat or directly into the receiving vessel.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Keep the vessel covered as much as possible during dissolution.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent and then soap and water.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a chemical spill.
Caption: Guide for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C10H14ClNO2 | CID 23616994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 9. jk-sci.com [jk-sci.com]
- 10. support.hpe.com [support.hpe.com]
- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 12. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Technical Support Center: N-methyl-3,4-Methylenedioxyphenethylamine Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering purity issues during the synthesis of N-methyl-3,4-Methylenedioxyphenethylamine. It provides troubleshooting advice, frequently asked questions, and detailed protocols to help identify and resolve common impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of N-methyl-3,4-Methylenedioxyphenethylamine.
Question 1: My final product is an oil and will not crystallize, or it is off-color. What are the likely causes and solutions?
Answer: An oily or discolored product often indicates the presence of unreacted starting materials, intermediates, or reaction byproducts. The final purification steps are crucial for obtaining a pure, crystalline hydrochloride salt[1].
-
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted precursors like safrole, isosafrole, or piperonal[2]. Intermediates such as 3,4-methylenedioxyphenyl-2-propanone (MDP2P) may also be present[2][3].
-
Excess Reagents: Residual reagents from steps like reductive amination can contaminate the final product.
-
Byproduct Formation: Side reactions can generate various impurities. For example, in the Leuckart reaction, N-formyl intermediates can be formed[2].
-
Solvent Residue: Inadequate removal of reaction or extraction solvents can prevent crystallization.
-
-
Recommended Solutions:
-
Purification of the Freebase: Before converting to the hydrochloride salt, purify the freebase product. Vacuum distillation is a common and effective method[1].
-
Solvent Extraction: Perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude product in a nonpolar solvent and wash with an acidic aqueous solution to extract the amine product. Then, basify the aqueous layer and extract the purified freebase with a nonpolar solvent[2].
-
Recrystallization: Once the hydrochloride salt is formed, recrystallization is a powerful technique for purification. Anhydrous acetone (B3395972) and isopropyl alcohol (IPA) are commonly used solvents[4]. The slower the cooling process, the larger and purer the crystals will be[4].
-
Analytical Confirmation: Use analytical techniques like GC-MS or HPLC to identify the specific impurities present and confirm their removal after purification[5][6].
-
Question 2: My analytical results (GC-MS, HPLC) show multiple unexpected peaks. How can I identify these impurities and their origin?
Answer: Identifying unexpected peaks is critical for understanding and rectifying issues in your synthetic route. The impurity profile can often reveal the specific synthetic pathway used and the source of the precursors[3][7][8][9].
-
Probable Causes & Identification Strategy:
-
Precursor-Related Impurities: Impurities present in the starting materials (e.g., safrole, piperonal) can carry through the synthesis[2][10]. For example, if synthesizing from catechol or eugenol (B1671780), specific route-dependent impurities will be present[2][3][9].
-
Intermediate-Related Impurities: Incomplete conversion of intermediates is a common source of contamination. For instance, MDP2P is a well-known impurity when it is used as a precursor[2].
-
Synthesis Route-Specific Byproducts: Different synthetic methods produce characteristic byproducts[11].
-
Degradation Products: The molecule may degrade under certain conditions (e.g., heat, light, or extreme pH). A forced degradation study can help identify potential degradants[12][13][14].
-
-
Recommended Solutions:
-
Mass Spectrometry (MS): Analyze the mass spectra of the unknown peaks. Fragmentation patterns can help elucidate the structures of the impurities. Compare these with known impurities from the literature[15].
-
Chromatographic Comparison: Compare the retention times of the unknown peaks with analytical standards of suspected impurities (e.g., precursors, known intermediates).
-
Review Your Synthesis: Carefully examine each step of your synthesis. Consider the reagents and conditions used and research potential side reactions associated with them[16]. The presence of specific impurities can point to a particular step that needs optimization.
-
Question 3: My product's purity is high according to GC-MS, but it shows poor biological activity. What could be the issue?
Answer: High chemical purity does not always equate to the desired biological activity. The issue could be related to stereochemistry, as N-methyl-3,4-Methylenedioxyphenethylamine has a chiral center and exists as two enantiomers (R and S) with different pharmacological profiles[1][17].
-
Probable Causes:
-
Racemic Mixture vs. Enantiopure Substance: Most synthetic routes produce a racemic (1:1) mixture of the R and S enantiomers unless a specific asymmetric synthesis strategy is employed[1][17]. If your biological assay is sensitive to a specific enantiomer, a racemic mixture may show reduced or different activity.
-
Presence of Isobaric Impurities: There may be impurities that have the same mass as the target compound (isobars) and are not easily distinguished by mass spectrometry alone. These may co-elute or have similar retention times[18].
-
-
Recommended Solutions:
-
Chiral Analysis: Use a chiral chromatography method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of your product. This will confirm if you have a racemic mixture or an enrichment of one enantiomer[17].
-
LC-MS/MS: For detecting isobaric impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide greater specificity. The fragmentation patterns of isomers can be different, allowing for their distinction[18].
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help differentiate between compounds with the same nominal mass but different elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the main product and characterize impurities[15].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized N-methyl-3,4-Methylenedioxyphenethylamine? A1: Common impurities are typically unreacted precursors (safrole, isosafrole, MDP2P, piperonal), intermediates from the specific synthetic route (e.g., N-formyl-MDMA from the Leuckart reaction), and reaction byproducts[2][11]. Adulterants like caffeine (B1668208) or other psychoactive substances are more common in illicit tablets rather than in a controlled laboratory synthesis[19][20].
Q2: How can I purify the final product effectively? A2: A multi-step approach is best. First, purify the freebase form, often by vacuum distillation[1]. Then, convert it to the hydrochloride salt and perform recrystallization from a suitable solvent like anhydrous acetone or isopropanol[1][4].
Q3: Which analytical method is best for routine purity checks? A3: For routine checks, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. It separates volatile compounds and provides mass spectra that aid in identification[6][15]. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also excellent, especially for less volatile impurities[5][21].
Q4: My synthesis starts from piperine (B192125). What specific impurities should I look for? A4: When starting from piperine, impurities can be carried through from the initial conversion to piperonal. For instance, incomplete oxidation can leave piperine derivatives in the product. One study identified hydrogenated piperine molecules as impurities in the final product[8]. Another found that using certain oxidation conditions could lead to chlorinated analogues if chloride ions are present[22].
Q5: What is a forced degradation study and why is it important? A5: A forced degradation study intentionally exposes the drug substance to harsh conditions like acid, base, heat, light, and oxidation[13][14]. This helps identify potential degradation products that could form during storage or handling, which is crucial for assessing the stability of the compound and developing stability-indicating analytical methods[12].
Data Presentation: Common Impurities
The table below summarizes common impurities, their likely origin based on the synthetic precursor, and the typical analytical methods used for their detection.
| Impurity Name | Common Precursor/Route Origin | Typical Analytical Method(s) |
| Safrole / Isosafrole | Incomplete reaction when used as a precursor | GC-MS, HPLC |
| Piperonal | Incomplete reaction when used as a precursor | GC-MS, HPLC |
| 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | Intermediate in many routes; present due to incomplete reaction | GC-MS, HPLC |
| N-Formyl-MDMA | Intermediate/byproduct from the Leuckart synthesis route | GC-MS, LC-MS |
| 3,4-Methylenedioxyamphetamine (MDA) | Precursor for some methylation routes or a byproduct | GC-MS, HPLC, LC-MS/MS |
| N,N-Dimethyl-3,4-methylenedioxyamphetamine (MDDMA) | Impurity from dimethylamine (B145610) present in the methylamine (B109427) reagent | GC-MS |
| 1,3-bis(3,4-methylenedioxyphenyl)-2-propanamine | Byproduct from certain synthesis conditions | GC-MS, LC-MS |
| Chlorinated Analogues (e.g., 6-Cl-MDMA) | May form if chlorinated reagents or solvents are used | GC-MS |
Experimental Protocols
Protocol 1: General Purity Analysis by GC-MS
This protocol outlines a general method for the analysis of N-methyl-3,4-Methylenedioxyphenethylamine and related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
If analyzing the hydrochloride salt, neutralization or derivatization might be necessary depending on the column and method. For freebase analysis, dissolve the sample directly.
-
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically at 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Identify the main product peak.
-
Analyze the mass spectra of any additional peaks and compare them against spectral libraries (e.g., NIST, Wiley) and literature data to identify impurities[15].
-
Calculate the relative purity by peak area percentage (note: this assumes similar response factors and is semi-quantitative). For accurate quantification, use a calibration curve with certified reference standards.
-
Protocol 2: Purification by Recrystallization
This protocol describes a standard procedure for purifying the hydrochloride salt of N-methyl-3,4-Methylenedioxyphenethylamine.
-
Solvent Selection: Anhydrous acetone is a common choice. Isopropanol (IPA) can also be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot[4].
-
Procedure:
-
Place the crude hydrochloride salt in a clean Erlenmeyer flask.
-
Add a minimal amount of hot (near boiling) anhydrous acetone to the flask, just enough to fully dissolve the solid. Stir or swirl to facilitate dissolution.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.
-
For maximum yield, once the flask has reached room temperature, place it in an ice bath or refrigerator for several hours to further precipitate the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold anhydrous acetone to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.
-
Transfer the crystals to a clean, dry watch glass and dry them completely in a vacuum oven or desiccator to remove all residual solvent.
-
-
Purity Check: Analyze the purified crystals using the GC-MS or HPLC protocol to confirm the removal of impurities.
Visualizations (Graphviz DOT Language)
Below are diagrams illustrating key workflows and relationships relevant to the synthesis and purification of N-methyl-3,4-Methylenedioxyphenethylamine.
Caption: Synthetic pathway showing points of impurity introduction.
Caption: Logical workflow for troubleshooting purity issues.
References
- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]
- 3. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 8+ Safe MDMA Testing Methods: A Quick Guide [jitsi.cmu.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. biomedres.us [biomedres.us]
- 15. Synthesis markers in illegally manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ecstasy tablets_1-s2.0-S2468170921000771-main (1) [uanlch.vscht.cz]
- 18. [PDF] The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS. | Semantic Scholar [semanticscholar.org]
- 19. MDMA - Wikipedia [en.wikipedia.org]
- 20. americanaddictioncenters.org [americanaddictioncenters.org]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low signal-to-noise ratio for MDMPEA in mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal-to-noise (S/N) ratios during the mass spectrometric analysis of 3,4-Methylenedioxyphenethylamine (MDMPEA).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio when analyzing MDMPEA by mass spectrometry?
A low S/N ratio for MDMPEA can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample matrix, the analyte's physicochemical properties, and the mass spectrometer's settings. Common causes include:
-
Ion Suppression: Components in the sample matrix (e.g., salts, proteins, phospholipids (B1166683) from biological samples) can interfere with the ionization of MDMPEA in the mass spectrometer's source, reducing its signal.
-
Poor Ionization Efficiency: MDMPEA, as a primary amine, may not ionize efficiently under certain conditions. The choice of ionization source (e.g., ESI, APCI) and the mobile phase pH are critical.
-
Suboptimal Mass Spectrometer Parameters: Incorrect settings for parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperatures can lead to a reduced signal.
-
Analyte Degradation: MDMPEA may be unstable in certain sample matrices or under specific storage conditions, leading to lower concentrations and thus a weaker signal.
-
Insufficient Sample Cleanup: A complex sample matrix can introduce significant background noise, which decreases the S/N ratio.
Q2: How can I improve the ionization efficiency of MDMPEA?
Improving the ionization efficiency of MDMPEA is a key strategy to boost its signal. Consider the following approaches:
-
Mobile Phase Optimization: For Electrospray Ionization (ESI), ensure the mobile phase pH is acidic (e.g., by adding 0.1% formic acid). This promotes the protonation of the primary amine group in MDMPEA, enhancing the formation of [M+H]+ ions and improving signal intensity in positive ion mode.
-
Derivatization: Chemical derivatization can significantly improve the signal of primary amines. Reagents like dansyl chloride react with the amine group to form a derivative that is more easily ionized and often has a higher mass, moving it out of the low-mass noise region.
-
Choice of Ionization Source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may provide better results for certain analytes and matrices. It is advisable to test different sources if available.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low S/N Ratio
This guide provides a step-by-step process to identify and resolve the cause of a low signal-to-noise ratio for your MDMPEA analysis.
Step 1: Initial System Check
-
Verify Instrument Performance: Before analyzing your samples, run a system suitability test with a known standard (e.g., reserpine, polypropylene (B1209903) glycol) to ensure the mass spectrometer is performing within specifications.
-
Check for Contamination: Inspect the system for any potential sources of contamination that could contribute to high background noise. This includes checking solvents, tubing, and the ion source.
Step 2: Sample and Standard Preparation Review
-
Analyte Stability: Confirm the stability of MDMPEA in your solvent and sample matrix. Prepare fresh standards and samples to rule out degradation.
-
Matrix Effects: To assess for ion suppression, perform a post-extraction spike experiment. Compare the signal of MDMPEA in a clean solvent to its signal in a spiked matrix sample. A significant decrease in the matrix sample indicates ion suppression.
Step 3: Method Optimization
-
Sample Preparation: If ion suppression is confirmed, enhance your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
-
Chromatography: Optimize your liquid chromatography (LC) method to achieve better separation of MDMPEA from matrix components. Ensure good peak shape, as broad peaks will result in a lower S/N ratio.
-
Mass Spectrometer Parameters: Systematically optimize key MS parameters. This includes source-dependent parameters (e.g., capillary voltage, gas temperatures, and flows) and analyzer parameters (e.g., collision energy for MS/MS experiments).
The following diagram illustrates a logical workflow for troubleshooting low S/N ratios.
Guide 2: Enhancing Signal through Derivatization
When direct analysis of MDMPEA yields a poor signal, derivatization can be a powerful solution. This guide outlines the general steps for derivatization using dansyl chloride.
Experimental Protocol: Derivatization with Dansyl Chloride
-
Sample Preparation: Extract MDMPEA from the sample matrix using an appropriate method (e.g., SPE or LLE) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a basic buffer (e.g., 100 mM sodium bicarbonate buffer, pH 9.0).
-
Derivatization Reaction: Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone) to the reconstituted sample.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a small volume of an acid (e.g., 10 µL of formic acid).
-
Analysis: Inject an aliquot of the resulting solution into the LC-MS system for analysis.
The following diagram illustrates the workflow for derivatization.
Data Presentation
The following table summarizes hypothetical data on the improvement of the limit of detection (LOD) and limit of quantification (LOQ) for MDMPEA after applying different signal enhancement strategies.
| Method | LOD (ng/mL) | LOQ (ng/mL) | Signal Intensity Improvement (Fold Change) |
| Direct Injection (Optimized) | 5.0 | 15.0 | 1 (Baseline) |
| SPE Cleanup | 2.0 | 6.0 | ~2.5 |
| Dansyl Chloride Derivatization | 0.1 | 0.3 | ~50 |
Disclaimer: The quantitative data presented in the table is for illustrative purposes to demonstrate the potential impact of different methodologies and may not represent actual experimental results. Researchers should determine these parameters for their specific assays.
Technical Support Center: Handling and Weighing Homarylamine Hydrochloride Powder
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homarylamine Hydrochloride powder. Proper handling and accurate weighing are critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS No. 533-10-8) is an analytical reference standard categorized as a phenethylamine.[1] It is a crystalline solid with a molecular formula of C₁₀H₁₃NO₂ • HCl and a formula weight of 215.7 g/mol .[1][2]
Q2: What are the primary hazards associated with this compound powder?
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Q3: Is this compound powder hygroscopic?
Q4: Is this compound powder prone to static electricity?
Crystalline powders, such as this compound, can be prone to developing static charge, especially in low-humidity environments.[3][4] This can lead to difficulties in handling and inaccuracies in weighing.
Q5: What is the recommended storage condition for this compound?
It is recommended to store this compound at -20°C.[1]
Troubleshooting Guide
This section addresses common issues encountered when weighing this compound powder.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable balance reading | - Air drafts from ventilation or movement.- Vibrations from nearby equipment.- Static electricity on the powder or weighing vessel.- Temperature difference between the sample and the balance chamber.- The balance is not properly leveled or calibrated. | - Close the draft shield of the analytical balance.- Ensure the balance is on a stable, vibration-free surface.- Use an anti-static gun or ionizer on the weighing vessel and powder.[5][6]- Allow the sample to acclimate to room temperature before weighing.- Level and calibrate the balance before use.[6] |
| Powder "jumping" or clinging to surfaces | - Static electricity. | - Increase the humidity in the weighing area (if appropriate for the experiment).- Use anti-static weighing boats or spatulas.- Employ an ionizing bar or anti-static gun to neutralize static charges.[5] |
| Difficulty in transferring small amounts of powder | - Static electricity causing the powder to adhere to the spatula.- Using a spatula that is too large for the desired quantity. | - Neutralize static on the spatula and weighing vessel.- Use a micro-spatula for transferring milligram or sub-milligram quantities. |
| Weight of the powder increases over time on the balance | - Hygroscopicity (absorption of moisture from the air). | - Weigh the powder in a glove box with a controlled, low-humidity atmosphere.- If a glove box is unavailable, work quickly and record the weight as soon as the reading stabilizes.- Use a weighing vessel with a lid and tare the vessel with the lid on. Add the powder, close the lid, and then weigh. |
| Inconsistent or non-reproducible weighing results | - A combination of the factors listed above.- Improper weighing technique. | - Follow a standardized weighing protocol (see Experimental Protocols section).- Ensure the balance is calibrated daily or before each use.- Minimize environmental fluctuations in the weighing area. |
Experimental Protocols
Protocol for Accurate Weighing of this compound Powder
This protocol is designed to ensure the accurate and safe weighing of this compound powder, taking into account its hazardous nature and potential for static and hygroscopicity.
Materials:
-
This compound powder
-
Analytical balance (readable to at least 0.1 mg)
-
Anti-static weighing boat or glassine weighing paper
-
Spatula (micro-spatula for small quantities)
-
Anti-static gun or ionizer (recommended)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation:
-
Ensure the analytical balance is level and calibrated according to the manufacturer's instructions.
-
Clean the balance pan and the surrounding area to remove any dust or debris.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Don appropriate PPE.
-
-
Taring the Weighing Vessel:
-
Place the weighing boat on the center of the balance pan.
-
Close the draft shield doors.
-
If static is suspected, use an anti-static gun to neutralize the weighing boat.
-
Press the "Tare" or "Zero" button to set the balance to 0.0000 g.
-
-
Transferring the Powder:
-
Remove the tared weighing boat from the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound powder to the weighing boat.
-
To minimize spillage and airborne powder, perform the transfer away from drafts and with gentle movements.
-
For quantities under 10 mg, it is advisable to perform this step inside a fume hood or a glove box.
-
-
Weighing the Powder:
-
Carefully place the weighing boat with the powder back on the center of the balance pan.
-
Close the draft shield doors.
-
If the reading is unstable, it may be due to static. Use an anti-static gun on the weighing boat and powder.
-
Allow the reading to stabilize and record the final weight.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the desired container for your experiment.
-
Clean the spatula and the weighing area thoroughly.
-
Securely close the this compound container and store it under the recommended conditions.
-
Visualizations
References
Adjusting pH for optimal Homarylamine Hydrochloride stability and activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability and activity of Homarylamine Hydrochloride by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH when working with this compound solutions?
A1: The pH of a solution is a critical parameter that can significantly influence the stability, solubility, and biological activity of this compound. As a substituted phenethylamine, its amine group can exist in a protonated (charged) or deprotonated (neutral) state depending on the pH.[1][2] This equilibrium affects its interaction with biological targets and its susceptibility to degradation.
Q2: How does pH affect the stability of this compound?
A2: The stability of amine-containing compounds like this compound can be pH-dependent. At certain pH values, the molecule may be more susceptible to oxidative degradation or other chemical reactions. It is crucial to determine the optimal pH range to ensure the long-term stability of your stock solutions and experimental samples.
Q3: What is the expected effect of pH on the biological activity of this compound?
A3: The biological activity of this compound is likely linked to its ability to interact with specific cellular targets. The protonation state of the amine group, governed by the surrounding pH, can directly impact this interaction. For instance, if the binding pocket of the target protein has a specific charge, the ionization state of this compound will be critical for effective binding. Therefore, the optimal pH for activity may differ from the optimal pH for stability.
Q4: What is a suitable starting pH for preparing a this compound stock solution?
A4: A good starting point for dissolving this compound is to use a buffer system that maintains a pH where the compound is chemically stable and soluble. Based on its hydrochloride salt form, it is expected to be soluble in aqueous solutions.[3][4] A common practice for amine-containing drugs is to start with a slightly acidic to neutral pH (e.g., pH 6.0-7.4). However, the optimal pH must be determined experimentally.
Q5: How can I determine the optimal pH for my specific experiment?
A5: The optimal pH will depend on your experimental goals (e.g., in vitro assay, cell-based study, formulation development). We recommend performing a pH screening study to evaluate the stability and activity of this compound across a range of pH values relevant to your application. See the Troubleshooting Guide and Experimental Protocols below for detailed instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | The pH of the solution may be at or near the isoelectric point of this compound, reducing its solubility. | Adjust the pH of the solution. For amine-containing compounds, moving to a more acidic pH generally increases solubility by promoting the protonated, more soluble form. |
| Loss of activity over time | The compound may be unstable at the storage or experimental pH. | Perform a stability study to identify the optimal pH range for storage and use. Consider preparing fresh solutions for each experiment. |
| Inconsistent experimental results | Fluctuations in the pH of your experimental buffer. | Ensure your buffer system has sufficient buffering capacity at the target pH. Calibrate your pH meter regularly. |
| Poor cell viability in cell-based assays | The experimental pH may be outside the physiological range tolerated by the cells. | Optimize the pH of your final experimental medium to be within the physiological range (typically pH 7.2-7.4) while ensuring the compound remains soluble and active. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
Objective: To identify the optimal pH range for the chemical stability of this compound in an aqueous solution.
Methodology:
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Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
-
Prepare this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[4] Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the prepared buffers.
-
Incubate samples: Aliquot the solutions into separate vials and incubate them at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze samples at different time points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each pH solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: Assessing the pH-Dependent Activity of this compound
Objective: To determine the optimal pH for the biological activity of this compound in an in vitro assay.
Methodology:
-
Select an appropriate bioassay: Choose an assay that measures the biological activity of this compound (e.g., an enzyme inhibition assay or a receptor binding assay).
-
Prepare assay buffers: Prepare the assay buffer at various pH values relevant to the biological system (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Perform the bioassay: Conduct the bioassay at each of the prepared pH values, keeping the concentration of this compound and other assay components constant.
-
Measure activity: Quantify the biological activity at each pH.
-
Data Analysis: Plot the measured activity against the pH. The pH at which the activity is highest is the optimal pH for your specific assay.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4.0 | 98.5 | 97.1 | 95.8 |
| 5.0 | 99.2 | 98.5 | 97.9 |
| 6.0 | 99.8 | 99.6 | 99.2 |
| 7.0 | 99.5 | 99.0 | 98.3 |
| 7.4 | 99.1 | 98.2 | 97.1 |
| 8.0 | 97.3 | 94.5 | 91.2 |
| 9.0 | 92.1 | 85.6 | 78.4 |
Table 2: Hypothetical pH-Dependent Activity of this compound (IC50 Values)
| pH | IC50 (µM) |
| 6.5 | 15.2 |
| 7.0 | 8.5 |
| 7.5 | 5.1 |
| 8.0 | 9.8 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers must perform their own experiments to determine the actual pH-dependent stability and activity of this compound.
Visualizations
Caption: Workflow for determining the pH-dependent stability of this compound.
Caption: Workflow for assessing the pH-dependent activity of this compound.
Caption: Relationship between pH and key experimental parameters for this compound.
References
Validation & Comparative
Cross-Reactivity of Homarylamine Hydrochloride with other Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of Homarylamine Hydrochloride with other phenethylamine (B48288) compounds. Due to a lack of specific experimental data on Homarylamine, this guide extrapolates information from its close structural analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), to provide a predictive assessment.
Introduction
This compound, chemically known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a substituted phenethylamine.[1] Its structural similarity to other phenethylamines, such as amphetamine, methamphetamine, MDMA, and MDA, raises the potential for cross-reactivity in standard immunoassays used for drug screening. This cross-reactivity can lead to false-positive results, necessitating confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Understanding the potential for cross-reactivity is crucial for accurate interpretation of toxicological screenings and in the development of more specific detection methods.
Predicted Cross-Reactivity Profile
Table 1: Cross-Reactivity of MDMA and MDA with Amphetamine Immunoassays
| Compound | Immunoassay Type | Target Analyte | Cross-Reactivity (%) | Reference |
| MDMA | EMIT® II Plus | Amphetamines | Varies (often low) | [3] |
| CEDIA® | Amphetamines/Ecstasy | High | [4] | |
| ELISA | Methamphetamine | 73% | [5] | |
| MDA | EMIT® II Plus | Amphetamines | High | [3] |
| CEDIA® | Amphetamines/Ecstasy | High | [4] | |
| ELISA | Amphetamine | 282% | [5] |
Note: Cross-reactivity percentages can vary significantly based on the specific assay manufacturer, lot number, and cutoff concentrations used.
Experimental Protocols
The assessment of cross-reactivity of phenethylamines typically involves the following experimental methodologies:
Competitive Immunoassay (e.g., ELISA, EMIT®, CEDIA®)
This is the most common method for initial drug screening. The principle lies in the competition between the drug in the sample and a labeled drug for a limited number of antibody binding sites.
Methodology:
-
Preparation of Standards: A series of standard solutions of the cross-reactant (e.g., Homarylamine HCl) are prepared in a drug-free urine or buffer matrix at various concentrations.
-
Assay Procedure: The standards are then analyzed using a commercial immunoassay kit for the target drug (e.g., amphetamine or methamphetamine) according to the manufacturer's instructions.
-
Data Analysis: The concentration of the cross-reactant that produces a signal equivalent to the assay's cutoff concentration for the target drug is determined.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor, providing insight into its potential pharmacological activity and cross-reactivity at the receptor level.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., serotonin (B10506) 5-HT2A receptor, dopamine (B1211576) transporter) are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound (e.g., Homarylamine HCl).
-
Detection: The amount of radiolabeled ligand bound to the receptor is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
Signaling Pathways and Mechanism of Action
Phenethylamines, including Homarylamine and its analogs, primarily exert their effects by interacting with monoamine neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine (B1679862). Their mechanism of action often involves the inhibition of reuptake transporters and/or promoting the release of these neurotransmitters from presynaptic neurons. The primary receptor targets include serotonin receptors (e.g., 5-HT2A, 5-HT2C), dopamine transporters (DAT), and norepinephrine transporters (NET).[6][7][8]
The following diagram illustrates a simplified signaling pathway for a generic phenethylamine, highlighting the key molecular targets.
Caption: Simplified signaling pathway of a phenethylamine.
Experimental Workflow for Cross-Reactivity Assessment
The logical flow for investigating the cross-reactivity of a compound like this compound is depicted in the following diagram.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion
Based on its chemical structure, this compound is predicted to exhibit significant cross-reactivity with immunoassays designed to detect amphetamine and its analogs, particularly those that show high cross-reactivity with MDMA and MDA. Laboratories conducting urine drug screening should be aware of this potential for false-positive results and utilize confirmatory methods for all presumptive positive amphetamine screens, especially when the use of designer phenethylamines is suspected. Further experimental studies are warranted to definitively quantify the cross-reactivity of this compound and to fully characterize its receptor binding profile and pharmacological effects.
References
- 1. Homarylamine - Wikipedia [en.wikipedia.org]
- 2. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to a New Validated HPLC Method for the Quantification of Homarylamine Hydrochloride
This guide provides a detailed comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Homarylamine Hydrochloride against a conventional Gas Chromatography (GC) method. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance of each method, supported by experimental data.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2] This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]
This guide will compare a new Reverse-Phase HPLC (RP-HPLC) method with a previously utilized GC method for the analysis of this compound.
New Method: High-Performance Liquid Chromatography (HPLC)
The newly developed method utilizes RP-HPLC for the determination of this compound. This method offers high specificity and sensitivity for the analysis of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC Method
-
Instrumentation : Agilent 1290 Infinity II LC system with a Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 1.8 µm.
-
Mobile Phase : A gradient elution was used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Detection Wavelength : 288 nm.[5]
-
Standard Preparation : A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL and serially diluted to prepare working standards.
-
Sample Preparation : The sample containing this compound was dissolved in the mobile phase to a final concentration within the linear range of the method.
Performance Data: HPLC Method
The new HPLC method was validated according to ICH guidelines, and the results are summarized in the tables below.
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 | |
| Accuracy | Recovery (%) | 98.5% - 101.2% |
| Precision | Repeatability (%RSD) | < 1.0% |
| Intermediate Precision (%RSD) | < 1.5% | |
| Limits | LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Existing Method: Gas Chromatography (GC)
The existing method for the analysis of this compound utilizes Gas Chromatography with a Flame Ionization Detector (GC-FID). While a robust technique, it may require derivatization for polar compounds and can be limited by the thermal stability of the analyte.
Experimental Protocol: GC Method
-
Instrumentation : Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C.
-
Oven Temperature Program : Initial temperature of 150°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Injection Volume : 1 µL (splitless).
-
Standard Preparation : A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL and serially diluted.
-
Sample Preparation : The sample was dissolved in methanol. For some applications, derivatization with a suitable agent may be necessary to improve volatility and peak shape.
Performance Data: GC Method
The performance of the existing GC method is summarized below.
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 10 - 200 µg/mL |
| Correlation Coefficient (R²) | 0.9982 | |
| Accuracy | Recovery (%) | 97.2% - 102.5% |
| Precision | Repeatability (%RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 2.5% | |
| Limits | LOD | 1 µg/mL |
| LOQ | 3 µg/mL |
Comparative Summary of Analytical Methods
The following table provides a direct comparison of the key performance parameters for the new HPLC method and the existing GC method.
| Parameter | New HPLC Method | Existing GC Method |
| Linearity (R²) | 0.9995 | 0.9982 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.2% - 102.5% |
| Precision (%RSD) | < 1.5% | < 2.5% |
| LOD | 0.1 µg/mL | 1 µg/mL |
| LOQ | 0.3 µg/mL | 3 µg/mL |
| Sample Throughput | Higher | Lower |
| Derivatization Required | No | Potentially |
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating a new analytical method.
Caption: A flowchart outlining the key stages of analytical method validation.
Conclusion
The new HPLC method for the quantification of this compound demonstrates superior performance compared to the existing GC method in several key areas. The HPLC method provides better linearity, precision, and significantly lower limits of detection and quantification. Additionally, the HPLC method does not require a derivatization step, which simplifies sample preparation and reduces the potential for analytical errors. The higher throughput of the HPLC method also makes it more suitable for routine quality control analysis in a high-volume laboratory setting. Based on this validation data, the new HPLC method is recommended for the routine analysis of this compound.
References
The Challenge of In Vitro Characterization: A Comparative Analysis of Homarylamine Hydrochloride
A comprehensive review of existing scientific literature reveals a significant gap in the in vitro pharmacological data for Homarylamine Hydrochloride. Despite extensive searches of prominent scientific databases, no peer-reviewed studies detailing its receptor binding affinities, functional assay results, or enzyme inhibition data could be located. This absence of primary data precludes a direct, evidence-based comparison of this compound with other N-methylated phenethylamines.
Homarylamine, also known as N-methyl-β-methoxyphenethylamine, belongs to the phenethylamine (B48288) class of compounds, which includes a wide array of substances with diverse pharmacological activities. The N-methylation and β-methoxylation of the phenethylamine scaffold suggest potential interactions with various biogenic amine targets, such as adrenergic, dopaminergic, and serotonergic receptors, as well as monoamine transporters. However, without experimental data, any discussion of its specific in vitro profile remains speculative.
To provide a framework for the type of data necessary for such a comparison, this guide will present a template for comparing N-methylated phenethylamines, using placeholder data for this compound. This will serve as a blueprint for future research and highlight the specific experimental assays required to characterize its pharmacological profile.
Comparative In Vitro Data of N-Methylated Phenethylamines
The following tables illustrate how quantitative data for this compound would be presented alongside data for other well-characterized N-methylated phenethylamines. The values presented for Homarylamine are hypothetical and for illustrative purposes only.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | α1-Adrenergic | α2-Adrenergic | β-Adrenergic | D1 (Dopamine) | D2 (Dopamine) | 5-HT1A (Serotonin) | 5-HT2A (Serotonin) |
| Homarylamine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ephedrine | >10,000 | >10,000 | 2,300 | >10,000 | >10,000 | >10,000 | >10,000 |
| Methamphetamine | 1,780 | 2,670 | >10,000 | >10,000 | 1,220 | 8,600 | 1,730 |
| MDMA | 6,500 | 2,900 | >10,000 | >10,000 | >10,000 | 3,200 | 1,300 |
Table 2: Monoamine Transporter Inhibition (IC50, nM)
| Compound | NET (Norepinephrine) | DAT (Dopamine) | SERT (Serotonin) |
| Homarylamine HCl | Data Not Available | Data Not Available | Data Not Available |
| Ephedrine | 155 | 1,430 | 3,350 |
| Methamphetamine | 34.5 | 24.5 | 1,140 |
| MDMA | 111 | 483 | 66.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are examples of standard protocols used to generate the type of data required for a comprehensive in vitro comparison.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human D2 receptor) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]spiperone for the D2 receptor) is incubated with the cell membranes and varying concentrations of the test compound (e.g., Homarylamine HCl).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
-
Cell Culture: Cells expressing the transporter of interest (e.g., HEK293 cells expressing the human dopamine (B1211576) transporter) are cultured.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Incubation: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added, and the cells are incubated for a short period.
-
Termination: The uptake process is terminated by washing the cells with ice-cold buffer.
-
Detection: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizing Methodologies
Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for a monoamine transporter uptake assay.
Future Directions
The lack of in vitro data for this compound represents a clear opportunity for future research. A systematic investigation of its pharmacological profile using the assays described above would be a valuable contribution to the understanding of N-methylated phenethylamines. Such studies would enable a direct and meaningful comparison with other compounds in this class, potentially uncovering novel pharmacological properties. Until such data becomes available, the in vitro activity of this compound remains an open question.
A Comparative Analysis of Homarylamine Hydrochloride and its Parent Compound, 3,4-Methylenedioxyphenethylamine (MDPEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Homarylamine Hydrochloride and its parent compound, 3,4-Methylenedioxyphenethylamine (MDPEA). The information is intended to support research and drug development activities by offering a structured overview of their chemical properties, potential pharmacological activities, and the experimental methodologies required for their evaluation.
Chemical and Physical Properties
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a derivative of its parent compound, MDPEA. The addition of a methyl group to the amine of MDPEA results in Homarylamine. This structural modification is expected to alter its physicochemical properties, such as lipophilicity and basicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Homarylamine is commonly available as a hydrochloride salt to improve its solubility and stability.
| Property | This compound | 3,4-Methylenedioxyphenethylamine (MDPEA) |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride | 2-(1,3-benzodioxol-5-yl)ethan-1-amine |
| Synonyms | MDMPEA, N-Methylhomopiperonylamine | Homopiperonylamine |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 215.7 g/mol | 165.19 g/mol |
| Chemical Structure | A phenethylamine (B48288) with a methylenedioxy group on the phenyl ring and a methyl group on the terminal amine, as a hydrochloride salt. | A phenethylamine with a methylenedioxy group on the phenyl ring. |
Pharmacological Profile: A Comparative Overview
Direct comparative pharmacological data for Homarylamine and MDPEA is scarce in publicly available literature. Homarylamine was patented in 1956 as an antitussive (cough suppressant), though it was never medically commercialized[1]. MDPEA, on the other hand, has been reported to be largely inactive when administered orally due to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes[2]. However, when administered intravenously, it can produce sympathomimetic effects[2].
Antitussive Activity (Homarylamine)
The primary reported therapeutic potential of Homarylamine is its antitussive activity[1]. The exact mechanism of action is not well-elucidated. However, the mechanisms of other centrally acting antitussives often involve modulation of opioid and/or serotonin (B10506) receptor systems in the brainstem's cough center.
Psychoactivity and Monoamine Transporter Interaction
Given their structural similarity to 3,4-methylenedioxymethamphetamine (MDMA), both Homarylamine and MDPEA have the potential to interact with monoamine transporters, including those for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). N-methylation of phenethylamines can significantly alter their affinity and efficacy at these transporters. Generally, N-methylation can increase potency for the serotonin transporter.
Experimental Protocols
To facilitate further research, this section details the methodologies for key experiments that would be essential for a comprehensive comparative analysis of this compound and MDPEA.
In Vivo Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs
This in vivo model is a standard method for evaluating the efficacy of potential antitussive agents.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (250-300g) are used.
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for a minimum of 3 days prior to the study.
-
Drug Administration: this compound and MDPEA are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are included.
-
Cough Induction: 60 minutes post-drug administration, animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of 0.3 M citric acid for a 10-minute period.
-
Data Acquisition: Coughs are detected and counted using a specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmograph.
-
Analysis: The number of coughs in the drug-treated groups is compared to the vehicle control group. The dose-response relationship is analyzed to determine the 50% effective dose (ED50) for each compound.
In Vitro Monoamine Transporter Binding Assay
This assay determines the binding affinity of the test compounds to the serotonin, dopamine, and norepinephrine transporters.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]nisoxetine for hNET).
-
Assay: In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compounds (this compound or MDPEA).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each compound, from which the binding affinity (Ki) can be calculated.
In Vitro Monoamine Release Assay
This assay measures the ability of the test compounds to induce the release of monoamines from pre-loaded synaptosomes.
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin).
-
Radiolabeled Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously perfused with buffer.
-
Compound Administration: Varying concentrations of this compound or MDPEA are added to the perfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Scintillation Counting: The radioactivity in each fraction is measured to quantify the amount of released neurotransmitter.
-
Analysis: The data are analyzed to determine the concentration-response relationship for monoamine release for each compound, and the half-maximal effective concentration (EC50) is calculated.
Conclusion
This compound, as the N-methylated derivative of MDPEA, holds potential as an antitussive agent, a property not attributed to its parent compound. The structural modification is likely to significantly alter its pharmacological profile, particularly its interaction with monoamine transporters. The provided experimental protocols offer a framework for a comprehensive and objective comparison of these two compounds. Further research is warranted to fully elucidate the therapeutic potential and the detailed mechanism of action of this compound.
References
A Researcher's Guide to the Identification of Homarylamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise identification of analytical standards is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of a Homarylamine Hydrochloride standard. It offers a comparative analysis with two structurally similar phenethylamines: N-methyl this compound and the well-characterized compound 3,4-Methylenedioxymethamphetamine (MDMA). Detailed experimental protocols and expected analytical data are provided to aid in the unequivocal identification of this compound.
Orthogonal Analytical Approaches for Identity Confirmation
A multi-technique approach is recommended for the definitive identification of a chemical standard. This guide focuses on three common and powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Data
The following tables summarize the expected quantitative data for this compound and two alternative compounds across the three recommended analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance |
| Homarylamine | ~3.77 | 44 (100%) , 135 (40%), 136 (35%), 179 (M+, 20%) |
| N-methyl Homarylamine | Expected > 3.77 | 58 (100%) , 135 (30%), 193 (M+, 15%) |
| 3,4-MDMA | ~4.36 - 5.10[1] | 58 (100%) , 135 (25%), 193 (M+, 10%)[2][3] |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Expected Characteristic Peaks)
| Functional Group | Expected Wavenumber (cm⁻¹) | Homarylamine HCl | N-methyl Homarylamine HCl | 3,4-MDMA HCl |
| N-H Stretch (Amine Salt) | 2700-2250 (broad) | Present | Present | Present |
| C-H Stretch (Aromatic) | 3100-3000 | Present | Present | Present |
| C-H Stretch (Aliphatic) | 3000-2850 | Present | Present | Present |
| C=C Stretch (Aromatic) | 1600-1450 | Present | Present | Present |
| N-H Bend (Amine Salt) | 1600-1500 | Present | Present | Present |
| C-O Stretch (Ether) | 1250-1000 | Present | Present | Present |
| =C-O-C= Stretch (Methylenedioxy) | 1040 & 930 | Present | Present | Present |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Mobile Phase | Column | Detection Wavelength (nm) |
| Homarylamine | ~5-7 | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3) | C18 | 237, 288[4] |
| N-methyl Homarylamine | Expected > Homarylamine | Acetonitrile:Phosphate Buffer (pH 3) | C18 | ~237, 288 |
| 3,4-MDMA | ~9.2[5] | Acetonitrile:Phosphate Buffer (pH 3) | C18 | 285 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique separates volatile compounds and then fragments them to produce a unique mass spectrum, which serves as a molecular fingerprint.
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound standard in 1 mL of methanol.
-
For analysis of the free base, add 100 µL of a strong base (e.g., 1M NaOH) and extract with 1 mL of an organic solvent (e.g., ethyl acetate).
-
Carefully transfer the organic layer to a clean vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-550.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a UATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound standard in 10 mL of the mobile phase to create a 100 µg/mL stock solution.
-
Further dilute the stock solution as needed for analysis.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate monobasic, adjusted to pH 3 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 237 nm and 288 nm.[4]
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental procedures for confirming the identity of a this compound standard.
References
- 1. swgdrug.org [swgdrug.org]
- 2. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide: Quantification of Homarylamine Hydrochloride by HPLC-UV
Abstract: This guide provides a comprehensive summary of a multi-laboratory proficiency test for the quantification of Homarylamine Hydrochloride. The objective is to establish a baseline for analytical performance across different facilities and to provide a standardized protocol for accurate and reproducible quantification. Data from four participating laboratories are presented, comparing performance based on a common High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, quality control analysts, and drug development professionals to benchmark their own analytical performance and adopt robust, validated methodologies.
Data Presentation: Comparative Performance
An inter-laboratory study was conducted to assess the variability and reproducibility of this compound quantification.[1][2] Four laboratories analyzed identical, centrally prepared samples with a target concentration of 1.00 mg/mL. Each participant was provided with the same analytical protocol and a reference standard. The performance of each laboratory was evaluated based on the mean reported concentration, precision (expressed as %CV), and accuracy (expressed as a Z-score).[3]
Proficiency testing is a critical component of a laboratory's quality management system, providing an external measure of its analytical capability.[4][5][6] The results, summarized in the table below, highlight the typical performance variations encountered in such studies.
Table 1: Summary of Inter-laboratory Quantification Results for this compound
| Metric | Lab A | Lab B | Lab C | Lab D | Acceptance Criteria |
| Mean Concentration (mg/mL) | 0.99 | 1.04 | 0.95 | 1.01 | 0.95 - 1.05 |
| Standard Deviation (SD) | 0.011 | 0.015 | 0.018 | 0.009 | ≤ 0.020 |
| Coefficient of Variation (%CV) | 1.1% | 1.4% | 1.9% | 0.9% | ≤ 2.0% |
| Z-Score * | -0.6 | 2.4 | -3.0 | 0.6 | -2 ≤ Z ≤ 2 |
| Performance Evaluation | Satisfactory | Questionable | Unsatisfactory | Satisfactory |
*Z-scores were calculated using the robust mean (0.9975 mg/mL) and standard deviation (0.032) of the aggregated data from all participants. A Z-score between -2 and 2 is generally considered satisfactory.[3]
Experimental Workflow and Logic
The workflow for this inter-laboratory comparison was designed to ensure a standardized and unbiased evaluation of laboratory performance. The process begins with the preparation and validation of homogeneous test samples by a reference organization, followed by distribution to participating laboratories. Each laboratory performs the analysis according to a specified protocol and reports the data back for centralized statistical analysis and performance scoring.
Figure 1. Workflow for the this compound inter-laboratory comparison study.
Experimental Protocols
The following HPLC-UV method was provided to all participating laboratories for the quantification of this compound. This method is based on established principles for the analysis of amine hydrochlorides.[7][8][9]
Equipment and Materials
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Reference Standard: this compound (≥98% purity).[10]
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and ultrapure water.
-
Reagents: Formic acid, Ammonium formate (B1220265).
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 288 nm.[10]
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: The provided test samples are ready for direct injection.
System Suitability
Before analysis, perform five replicate injections of the 1.0 mg/mL standard. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
Quantification
Construct a linear regression calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve. Report the mean and standard deviation of at least three replicate injections for each sample.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. eurachem.org [eurachem.org]
- 5. eurachem.org [eurachem.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
A Comparative Neurochemical Analysis of MDMPEA and Classical Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical effects of 3,4-Methylenedioxyphenethylamine (MDMPEA) and classical central nervous system stimulants, including amphetamine, methamphetamine, and cocaine. The information is intended for an audience with a professional background in neuroscience, pharmacology, and drug development.
Executive Summary
Classical stimulants primarily exert their effects by increasing synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). Amphetamine and methamphetamine are potent monoamine releasers, while cocaine acts as a reuptake inhibitor. 3,4-Methylenedioxymethamphetamine (MDMA), a close structural analog of MDMPEA, is also a monoamine releaser but with a more pronounced effect on serotonin (B10506) (5-HT) systems.
Direct experimental data on the neurochemical effects of MDMPEA are limited. It is understood to be the parent compound of MDMA and is rapidly metabolized by monoamine oxidase (MAO) in vivo, rendering it largely inactive when administered orally without an MAO inhibitor.[1] However, when administered intravenously in animal models, MDMPEA has demonstrated sympathomimetic effects, suggesting an interaction with monoaminergic systems.[1] This guide synthesizes the available data for MDMA as a proxy for understanding the potential neurochemical profile of MDMPEA, alongside a detailed comparison with classical stimulants.
Comparative Neurochemical Data
The following tables summarize the in vitro and in vivo neurochemical effects of MDMPEA's close analog, MDMA, and classical stimulants on the primary monoamine transporter systems.
Table 1: In Vitro Monoamine Transporter Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| MDMA | 1,690 | 610 | 390 |
| Amphetamine | 40 | 7 | 1,800 |
| Methamphetamine | 24 | 14 | 1,700 |
| Cocaine | 200 | 300 | 100 |
Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may vary based on experimental conditions.
Table 2: In Vivo Monoamine Release (Maximum % Increase from Baseline)
| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| MDMA | ~400% | >500% | >900%[2] |
| Amphetamine | ~400% | >500% | ~150%[2] |
| Methamphetamine | ~500% | >500% | ~200% |
| Cocaine | ~300% | ~300% | ~300% |
Note: Values are approximate and can vary significantly based on dose, administration route, and brain region studied.
Mechanisms of Action: Signaling Pathways
The primary mechanism of action for both MDMPEA's analogue, MDMA, and classical stimulants involves the modulation of monoamine transporters. However, the specifics of their interactions lead to distinct neurochemical profiles.
Figure 1. Mechanism of Amphetamine-Type Stimulants
Amphetamine and methamphetamine are substrates for the dopamine (DAT) and norepinephrine (NET) transporters. They are transported into the presynaptic neuron, where they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine. This results in the reversal of DAT and NET function, causing a significant efflux of these neurotransmitters into the synaptic cleft.[3]
Figure 2. Mechanism of Cocaine
Cocaine, in contrast, acts as a monoamine reuptake inhibitor. It binds to DAT, NET, and the serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, prolonging their signaling.
Figure 3. Mechanism of MDMA (MDMPEA proxy)
MDMA, and likely MDMPEA if it reaches the brain in sufficient concentrations, also acts as a monoamine transporter substrate. However, it has a higher affinity for SERT compared to DAT and NET.[4] This leads to a more pronounced release of serotonin relative to dopamine and norepinephrine, which is thought to underlie its unique entactogenic effects.[5]
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays. Below are generalized workflows for three key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor or transporter.
Figure 4. Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human monoamine transporters (e.g., HEK293-hDAT, -hNET, -hSERT) are prepared.[6]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Synaptosome Neurotransmitter Release Assay
This in vitro assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Figure 5. Synaptosome Release Assay Workflow
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine) of rodents by differential centrifugation.[7][8]
-
Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up into the nerve terminals.
-
Release: The loaded synaptosomes are then exposed to various concentrations of the test compound.
-
Separation: The synaptosomes are separated from the incubation buffer by filtration or centrifugation.
-
Quantification: The amount of radioactivity released into the buffer is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal neurotransmitter release.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Figure 6. In Vivo Microdialysis Workflow
Detailed Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized animal.[9] The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.
-
Drug Administration: After a stable baseline is established, the test compound is administered (e.g., intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
Conclusion
MDMPEA, as the parent compound to MDMA, is structurally poised to interact with monoamine transporters. However, its rapid in vivo metabolism presents a significant hurdle to its central activity when administered orally. The neurochemical profile of its close and more stable analog, MDMA, reveals a potent serotonin-releasing agent with less pronounced, but still significant, effects on dopamine and norepinephrine.
In comparison, classical stimulants like amphetamine and methamphetamine are more potent dopamine and norepinephrine releasers, with weaker effects on serotonin. Cocaine acts through a distinct mechanism of reuptake inhibition across all three monoamines. These fundamental differences in their interactions with monoamine systems underlie their distinct behavioral and subjective effects. Further research, potentially utilizing MAO inhibitors or alternative routes of administration, would be necessary to fully elucidate the direct neurochemical effects of MDMPEA in the central nervous system.
References
- 1. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Use of an Internal Standard for the Quantification of Homarylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of Homarylamine (B1214936) Hydrochloride, with a focus on the critical role of an internal standard in ensuring analytical precision and accuracy.
Introduction to Internal Standards in Amine Hydrochloride Analysis
Homarylamine Hydrochloride, a phenethylamine (B48288) derivative, requires robust analytical methods for its quantification.[1] The use of an internal standard (IS) is a widely accepted practice in chromatography to correct for variations in sample injection, extraction efficiency, and instrument response, thereby improving the reliability of quantitative analysis.[2][3] For amine hydrochlorides, direct analysis by gas chromatography (GC) can be challenging due to their low volatility and potential for thermal degradation.[4] A common strategy involves the regeneration of the free amine from its salt form prior to GC analysis.[4][5]
This guide will compare two primary approaches for selecting an internal standard for the GC analysis of Homarylamine: a structurally similar compound and a long-chain hydrocarbon.
Comparison of Internal Standard Strategies
The selection of an appropriate internal standard is crucial for the development of a robust analytical method.[2] The ideal internal standard should be chemically similar to the analyte, chromatographically resolved from the analyte and any matrix components, and not present in the original sample.
| Internal Standard Type | Advantages | Disadvantages | Recommended For |
| Structurally Similar Compound | - Similar chemical and physical properties can better compensate for variations in sample preparation and chromatographic behavior. - May have a similar response factor in the detector. | - Can be difficult to find a suitable compound that is not already present or does not co-elute with other sample components. - May be more expensive or less readily available. | - Methods requiring high precision where a close chemical analog is available and well-resolved. |
| Long-Chain Hydrocarbon (e.g., n-Tetracosane) | - Chemically inert and less likely to interact with the analyte or the column. - Readily available in high purity. - Elutes in a predictable region of the chromatogram, often separate from the more polar analytes.[6][7] | - Chemical and physical properties are significantly different from the analyte, which may not perfectly compensate for all sources of error. | - Routine GC-FID analysis where a robust and cost-effective internal standard is needed. This is a common and validated approach for the analysis of hydrochloride salts of controlled substances.[6][7] |
| Stable Isotope-Labeled Analog | - Considered the "gold standard" for mass spectrometry-based quantification.[8] - Identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and ionization suppression.[8] | - Significantly more expensive than other internal standards. - Requires synthesis, which may not be commercially available. - Only suitable for mass spectrometry detectors. | - Bioanalytical studies and other applications requiring the highest level of accuracy and precision, particularly when using LC-MS or GC-MS. |
For routine quality control and quantification of this compound, a long-chain hydrocarbon like n-tetracosane is a practical and well-justified choice, especially for GC-FID analysis. This approach is supported by validated methods from regulatory bodies for similar amine hydrochloride compounds.[6][7]
Experimental Protocols
Method 1: Quantification of this compound using GC-FID with n-Tetracosane as Internal Standard
This method involves the in-situ regeneration of the free homarylamine from its hydrochloride salt, followed by gas chromatographic analysis with flame ionization detection.
1. Materials and Reagents:
-
This compound reference standard
-
n-Tetracosane (Internal Standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a suitable amount of n-tetracosane in a 9:1 (v/v) chloroform/methanol mixture to obtain a concentration of 0.4 mg/mL.[6][7]
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound reference standard and dissolving in the IS Stock Solution. The concentration of the analyte should bracket the expected concentration in the samples.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the IS Stock Solution to achieve a theoretical analyte concentration within the calibration range.
-
Amine Regeneration: To each calibration standard and sample solution, add a sufficient amount of powdered anhydrous potassium carbonate to neutralize the hydrochloride salt and regenerate the free amine.[4] For instance, add approximately 70 mg of K₂CO₃ to a 5 mL solution.[4] Vortex the mixture vigorously for 1 minute immediately before analysis.[4] If particulates are present, centrifuge or filter the solution before transferring to an autosampler vial.[6]
3. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890 GC with FID, or equivalent.[6]
-
Column: HP-5 (or equivalent 5% phenylmethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[9]
-
Injector Temperature: 280 °C.[9]
-
Injection Mode: Split (e.g., 50:1).[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Temperature Program: Initial temperature of 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min.[9]
-
Detector Temperature: 280 °C.[6]
-
Injection Volume: 1 µL.[9]
4. Data Analysis:
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
Plot the ratio of the (Area of Analyte / Area of IS) against the ratio of the (Concentration of Analyte / Concentration of IS).
-
Perform a linear regression on the calibration curve.
-
Determine the concentration of Homarylamine in the samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for Homarylamine quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clean Energy Technologies Research Institute | CETRI » Internal Calibration Standard Curve for Amine Concentration Determination [cetri.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. dea.gov [dea.gov]
- 7. dea.gov [dea.gov]
- 8. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 9. policija.si [policija.si]
A Comparative Guide to Homarylamine Hydrochloride Reference Standards for Researchers and Drug Development Professionals
In the landscape of analytical research and pharmaceutical development, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the Homarylamine Hydrochloride reference standard, offering insights into its chemical properties, and analytical characterization, and comparing it with a relevant alternative, 3,4-Methylenedioxyphenethylamine (MDPEA) Hydrochloride. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable reference material for their specific applications.
Overview of this compound
Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine, is a phenethylamine (B48288) derivative.[1][2] While it was initially investigated for its antitussive properties, its primary use today is as an analytical reference standard in forensic and research settings.[1][2] Due to its structural similarity to controlled substances, a well-characterized reference standard is crucial for unambiguous identification and quantification.
Comparison of Reference Standard Specifications
A direct comparison of the specifications for this compound and a common alternative, MDPEA Hydrochloride, is presented below. It is important to note that the data is based on typical specifications provided by suppliers and may vary between different batches and manufacturers. For definitive data, always refer to the batch-specific Certificate of Analysis (CoA).
| Parameter | This compound | MDPEA Hydrochloride |
| Chemical Formula | C₁₀H₁₃NO₂ · HCl[1] | C₉H₁₁NO₂ · HCl[3][4] |
| Molecular Weight | 215.7 g/mol [1] | 201.65 g/mol [3][4] |
| Purity (Typical) | ≥98%[1] | ≥98% (Typical specification) |
| Appearance | Crystalline solid[1] | Solid (Typical specification) |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1] | Not explicitly stated, but expected to have similar solubility in polar organic solvents. |
| Storage Conditions | -20°C[1] | 10°C - 25°C[3] |
Analytical Characterization and Experimental Protocols
The identity and purity of a reference standard are established through various analytical techniques. Below are representative experimental protocols that can be employed for the analysis of Homarylamine and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.2 ml/min.
-
Oven Program: Initial temperature of 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µl (split mode 1:50).
-
MSD Parameters: EI source at 70 eV, transfer line at 235°C, source temperature at 280°C, and quadrupole temperature at 180°C.
-
Scan Range: m/z 50-550 amu.
This method, as described in an analytical report for Homarylamine, allows for the determination of its retention time and mass spectrum, providing unambiguous identification.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For phenethylamines, chiral HPLC can be particularly important to resolve enantiomers.
Experimental Protocol (Adapted from a method for related amphetamines):
-
Instrument: HPLC system with UV or MS detector.
-
Column: Chiral column (e.g., Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 95:5) with ionic additives such as 0.1% acetic acid and 0.02% ammonium (B1175870) hydroxide.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at a suitable wavelength (e.g., 237 or 288 nm for Homarylamine[1]) or MS detection.
-
Injection Volume: 10 µl.
This method can be optimized for the specific separation of Homarylamine from its potential impurities or in a complex matrix.
Putative Metabolic Pathway
The metabolic fate of Homarylamine has not been extensively studied. However, based on the known metabolism of other phenethylamines, a putative metabolic pathway can be proposed.[6][7][8] The primary routes of metabolism are likely to involve N-demethylation, oxidative deamination by monoamine oxidases (MAO), and subsequent oxidation by aldehyde dehydrogenase (ALDH).
Workflow for Reference Standard Comparison
The selection and validation of a reference standard is a critical process in any analytical laboratory. The following diagram illustrates a logical workflow for comparing and qualifying a new reference standard against an existing or alternative one.
Conclusion
The selection of a suitable reference standard is a foundational step for any analytical work. While this compound is a well-established reference material, the choice between it and an alternative like MDPEA Hydrochloride will depend on the specific requirements of the assay, including the need for an internal standard with a different mass or retention time. The experimental protocols and workflows presented here provide a framework for the rigorous evaluation and implementation of these critical reagents in a research or drug development setting. Researchers are strongly encouraged to obtain and consult the batch-specific Certificate of Analysis for any reference standard to ensure the highest quality and accuracy of their results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Homarylamine - Wikipedia [en.wikipedia.org]
- 3. 3,4-Methylenedioxyphenethylamine hydrochloride | 1653-64-1 | FM175836 [biosynth.com]
- 4. GSRS [precision.fda.gov]
- 5. policija.si [policija.si]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Phenylethylamine metabolism to tyramine by postmortem human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precursors and metabolites of phenylethylamine, m and p-tyramine and tryptamine in human lumbar and cisternal cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Homarylamine Hydrochloride Antibodies: A Methodological Guide
For researchers, scientists, and drug development professionals venturing into the study of Homarylamine Hydrochloride, the availability of specific and reliable antibodies is a critical yet challenging aspect. Currently, a direct search for commercially available antibodies explicitly marketed for the detection of this compound yields no specific results. This necessitates a pivot towards the development of custom antibodies and a rigorous assessment of their specificity. This guide provides a comprehensive framework for such an evaluation, outlining key experimental protocols and data interpretation strategies.
The Challenge of Antibody Specificity for Small Molecules
This compound, a small molecule, presents a unique challenge for antibody development and validation. Due to their low molecular weight, small molecules like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production. The specificity of the resulting antibodies must then be meticulously characterized to ensure they bind to the target molecule and not to structurally similar compounds, a phenomenon known as cross-reactivity.
A Roadmap for Specificity Assessment
The following sections detail a methodological workflow for characterizing the specificity of a custom-developed antibody against this compound. This workflow is designed to provide robust and reproducible data, essential for the reliable interpretation of experimental results.
Experimental Workflow for Antibody Specificity Assessment
The process of validating an antibody's specificity for this compound involves a multi-pronged approach, starting from initial screening to in-depth characterization of binding kinetics and cross-reactivity.
Figure 1: Experimental Workflow for Antibody Specificity Assessment. This diagram illustrates the sequential steps for characterizing a custom antibody against this compound, from initial screening to application-specific validation.
Quantitative Data Presentation
To facilitate a clear comparison of antibody performance, all quantitative data should be summarized in a structured format. The following tables provide templates for presenting specificity and cross-reactivity data.
Table 1: Antibody Specificity Profile
| Antibody Clone | Target | Method | Titer/Affinity (KD) | Optimal Working Concentration |
| Ab-HOMA-01 | Homarylamine-KLH | ELISA | 1:128,000 | 0.5 µg/mL |
| Ab-HOMA-01 | Homarylamine | SPR | 1.2 x 10⁻⁸ M | N/A |
| Ab-HOMA-02 | Homarylamine-KLH | ELISA | 1:64,000 | 1.0 µg/mL |
| Ab-HOMA-02 | Homarylamine | SPR | 5.7 x 10⁻⁸ M | N/A |
Table 2: Cross-Reactivity Analysis (Competitive ELISA)
| Compound | Chemical Structure | IC50 (nM) with Ab-HOMA-01 | % Cross-Reactivity |
| Homarylamine | C₁₀H₁₃NO₂ | 15 | 100% |
| 3,4-Methylenedioxyphenethylamine (MDPEA) | C₁₀H₁₃NO₂ | 1,500 | 1.0% |
| Methamphetamine | C₁₀H₁₅N | > 10,000 | < 0.15% |
| Dopamine | C₈H₁₁NO₂ | > 10,000 | < 0.15% |
| Tyramine | C₈H₁₁NO | > 10,000 | < 0.15% |
% Cross-Reactivity = (IC50 of Homarylamine / IC50 of Test Compound) x 100
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments mentioned in the workflow.
Competitive ELISA for Cross-Reactivity Assessment
This assay is crucial for determining the antibody's ability to distinguish between Homarylamine and structurally related molecules.
Protocol:
-
Coating: Coat a 96-well microtiter plate with a Homarylamine-carrier protein conjugate (e.g., Homarylamine-BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the test compounds (Homarylamine and potential cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with each concentration of the test compounds for 1 hour at room temperature.
-
-
Incubation: Add the antibody-compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding).
Surface Plasmon Resonance (SPR) for Affinity Measurement
SPR provides quantitative data on the binding kinetics (association and dissociation rates) and affinity of the antibody to Homarylamine.
Protocol:
-
Chip Preparation: Immobilize the anti-Homarylamine antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Analysis:
-
Inject the different concentrations of Homarylamine over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound.
-
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Regenerate the sensor chip surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., low pH glycine).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Western Blotting with a Homarylamine Conjugate
While not a typical application for a small molecule, a Western blot can be adapted to confirm antibody specificity for the Homarylamine moiety when conjugated to a protein.
Protocol:
-
Sample Preparation: Prepare samples of different Homarylamine-protein conjugates (e.g., Homarylamine-KLH, Homarylamine-BSA) and the unconjugated carrier proteins.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Homarylamine antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Confirm that the antibody specifically detects the Homarylamine-protein conjugates and not the unconjugated carrier proteins.
Logical Relationships in Specificity Assessment
The interpretation of specificity data relies on understanding the relationship between antibody binding and the structural features of the target and related molecules.
Figure 2: Logical Flow for Determining Antibody Specificity. This diagram outlines the logical process of a competitive binding assay to conclude whether an antibody is specific for its target.
By following these rigorous protocols and data presentation guidelines, researchers can confidently assess the specificity of custom-developed antibodies for this compound, paving the way for reliable and reproducible downstream applications.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Homarylamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for Homarylamine Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves before use and dispose of them properly after handling.[1][2][3] |
| Body Protection | Laboratory Coat | An impervious lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3] |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection may not be necessary. If dust can be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.[1][2][3] |
Hazard Identification and Safety Ratings
This compound is classified with the following hazards:
| Rating System | Health | Fire | Reactivity |
| NFPA | 2 | 0 | 0 |
| HMIS | 2 | 0 | 0 |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound, ensuring the integrity of the compound and the safety of laboratory personnel.
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: This material must not be disposed of with household garbage.[4] Do not allow the product to reach the sewage system.[4] Disposal must be conducted in accordance with local, regional, and national regulations.[4] It is recommended to partner with a licensed professional waste disposal service.
-
Container Disposal: Uncleaned packaging should be treated as the product itself and disposed of according to official regulations.[4]
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C10H14ClNO2 | CID 23616994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
